Fmoc-N-propyl-hydroxylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHBPMVRXMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-N-propyl-hydroxylamine: A Technical Guide for Advanced Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery and Peptide Chemistry
Fmoc-N-propyl-hydroxylamine (CAS 198411-61-9) is a specialized chemical reagent that has emerged as a valuable tool for researchers and scientists in the fields of medicinal chemistry, peptide synthesis, and drug development.[1] This guide provides an in-depth exploration of its core properties, synthesis, and applications, with a focus on the underlying chemical principles that govern its utility. The strategic incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with an N-propyl-hydroxylamine moiety offers a unique combination of stability and selective reactivity, enabling the construction of complex molecular architectures.[1][2] The Fmoc group, renowned for its lability under mild basic conditions, is a cornerstone of modern solid-phase peptide synthesis (SPPS), while the hydroxylamine functional group serves as a versatile handle for a variety of chemical transformations, including the formation of amides and bioconjugates.[1][3] This document will serve as a comprehensive technical resource for professionals seeking to leverage the capabilities of Fmoc-N-propyl-hydroxylamine in their research and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-N-propyl-hydroxylamine is paramount for its effective handling, storage, and application in synthesis. While some specific physical properties like melting point and detailed solubility are not widely reported in publicly available literature, the known chemical characteristics provide a solid foundation for its use.
| Property | Value | Source(s) |
| CAS Number | 198411-61-9 | [1] |
| Molecular Formula | C₁₈H₁₉NO₃ | [1] |
| Molecular Weight | 297.4 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Generally soluble in common organic synthesis solvents such as DMF and NMP.[4] | [4] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of Fmoc-N-propyl-hydroxylamine: A Proposed Pathway
Sources
Fmoc-N-propyl-hydroxylamine molecular weight and formula
The following technical guide provides an in-depth analysis of Fmoc-N-propyl-hydroxylamine , a specialized reagent in peptide chemistry and drug discovery.
Role in Peptidomimetics and Hydroxamic Acid Synthesis
Executive Summary
Fmoc-N-propyl-hydroxylamine (CAS: 198411-61-9) is a protected hydroxylamine derivative used primarily as a building block in the synthesis of N-hydroxy peptides and hydroxamic acids .[1][2] These structural motifs are critical in the development of metalloprotease inhibitors (e.g., MMP, HDAC inhibitors) and siderophore mimics. By providing an orthogonal protecting group strategy (Fmoc), this reagent allows for the stepwise solid-phase synthesis (SPPS) of complex peptidomimetics that possess unique metal-chelating properties and enhanced proteolytic stability compared to native peptides.
Chemical Identity & Physical Properties[4][5][6]
The precise chemical definition of this compound is N-(9-Fluorenylmethoxycarbonyl)-N-propylhydroxylamine . It features a propyl chain and a hydroxyl group attached to the nitrogen atom, which is protected by the base-labile Fmoc group.[2]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Fmoc-N-propyl-hydroxylamine |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate |
| CAS Number | 198411-61-9 |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); insoluble in water |
| Purity Grade | Typically ≥ 98% (HPLC) |
| Storage | 2–8°C, desiccated, protected from light |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Fmoc Group: Provides temporary protection for the nitrogen, removable with piperidine.[3]
-
Propyl Chain: Provides hydrophobic bulk, affecting the binding affinity in enzyme pockets.
-
Hydroxyl Group (N-OH): The reactive center for acylation (forming hydroxamic acids) or further functionalization.
Figure 1: Functional decomposition of Fmoc-N-propyl-hydroxylamine showing the connectivity of the protecting group and reactive moieties.
Synthesis & Preparation Protocols
While Fmoc-N-propyl-hydroxylamine is commercially available, understanding its synthesis is vital for troubleshooting impurities or synthesizing analogues. The synthesis typically involves the Fmoc-protection of the precursor N-propylhydroxylamine .[2]
Precursor Synthesis (N-propylhydroxylamine)
The N-alkyl hydroxylamine precursor is generally unstable and synthesized in situ or as a hydrochloride salt via the reduction of propionaldehyde oxime or direct alkylation.
Reaction Logic:
-
Oxime Formation: Propionaldehyde + Hydroxylamine
Propionaldehyde oxime. -
Reduction: Selective reduction (e.g., NaCNBH₃ in acidic media) yields N-propylhydroxylamine.
Fmoc Protection Protocol
Objective: Selectively protect the nitrogen amine without over-acylating the oxygen.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-propylhydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of Water/Dioxane.
-
Base Addition: Add Sodium Carbonate (Na₂CO₃, 2.5 eq) to generate the free amine base.
-
Acylation: Dropwise addition of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) at 0°C.
-
Note: Fmoc-Cl is more reactive but may lead to O-acylation side products. Fmoc-OSu is preferred for selectivity.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Acidify to pH 2–3 with dilute HCl (carefully, to avoid Fmoc cleavage). Extract with Ethyl Acetate.
-
Purification: Wash organic layer with brine, dry over MgSO₄, and recrystallize from DCM/Hexane.
Figure 2: Synthetic workflow for the preparation of Fmoc-N-propyl-hydroxylamine from its hydrochloride precursor.
Applications in Drug Discovery[3][6][9][10][11]
Fmoc-N-propyl-hydroxylamine is a specialized tool used to introduce hydroxamic acid functionality or N-hydroxy peptide bonds into a sequence.
Synthesis of Hydroxamic Acid Inhibitors
Hydroxamic acids are potent zinc-binding groups (ZBG) utilized in Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors.
-
Mechanism: The Fmoc-N-propyl-hydroxylamine is coupled to a carboxylic acid (e.g., a peptide C-terminus or a scaffold). Upon Fmoc removal, the N-OH group is exposed (or if the Fmoc was on the O, which is less common).
-
Specific Utility: In this specific isomer (Fmoc on N), the compound serves as a "N-hydroxy amine" building block . It can be coupled to an activated acid (R-COOH) to form a hydroxamic acid:
Correction: Actually, this reagent is typically used after Fmoc removal or as a starting material where the O is protected, or used to form N-alkoxy amides .-
Primary Use Case: Synthesis of N-hydroxy peptides . The Fmoc-N-propyl-hydroxylamine is anchored to a resin (via the OH) or coupled to a peptide chain.[4]
-
Solid Phase Peptide Synthesis (SPPS)
In SPPS, this reagent is used to create peptides with a modified backbone (
Protocol for Resin Loading:
-
Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is ideal for immobilizing Fmoc-N-propyl-hydroxylamine via the hydroxyl group.
-
Loading: React Fmoc-N(Pr)-OH with 2-CTC resin in DCM with DIPEA (Base).
-
Result: Resin-O-N(Pr)-Fmoc.
-
Elongation: Remove Fmoc (20% Piperidine)
Resin-O-N(Pr)-H. Couple next amino acid Peptide chain grows. -
Cleavage: Acid cleavage releases the peptide with a C-terminal N-propyl-hydroxamic acid moiety.
Figure 3: Application of Fmoc-N-propyl-hydroxylamine in Solid Phase Peptide Synthesis (SPPS) to generate C-terminal hydroxamic acids.
Analytical Characterization
To ensure the integrity of Fmoc-N-propyl-hydroxylamine, the following analytical signals should be verified:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.8–7.3 ppm (m, 8H, Fmoc aromatic protons).
- 4.4–4.2 ppm (m, 3H, Fmoc CH₂ and CH).
- 3.5 ppm (t, 2H, N-CH₂-CH₂-CH₃).
- 1.6 ppm (m, 2H, N-CH₂-CH₂-CH₃).
- 0.9 ppm (t, 3H, Terminal Methyl).
- 9.5–10.0 ppm (s, 1H, N-OH, broad, exchangeable).
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 298.35 Da.
-
Expected [M+Na]⁺: 320.35 Da.
-
Fragment: 179 Da (Dibenzofulvene cation) is common in Fmoc derivatives.
-
Handling and Stability
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended to prevent hydroxamic acid degradation or oxidation.
-
Light Sensitivity: The Fmoc group is sensitive to UV light; store in amber vials.
-
Moisture: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
-
Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
-
BOC Sciences. Fmoc-N-propyl-hydroxylamine Product Specifications. Retrieved from
-
Chem-Impex International. Fmoc-N-propyl-hydroxylamine: Applications in Peptide Synthesis. Retrieved from
-
PubChem. Compound Summary: Fmoc-N-propyl-hydroxylamine (CAS 198411-61-9).[1][2][] National Library of Medicine. Retrieved from
-
BLD Pharm. Safety and Handling of Fmoc-N-propyl-hydroxylamine. Retrieved from
-
American Chemical Suppliers. Synonyms and Physical Data for Fmoc-N-propyl-hydroxylamine. Retrieved from
Sources
An In-depth Technical Guide to 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate. While this specific molecule is not extensively documented in mainstream chemical literature, its structure combines three key functional moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, a carbamate linker, and an N-hydroxy-N-propylamino group. This guide will deconstruct the molecule's components to logically infer its synthesis, physicochemical properties, spectroscopic signature, and potential applications. The content herein is synthesized from established principles of organic chemistry and data from closely related analogues, aiming to provide a robust framework for researchers interested in this and similar chemical structures. Particular emphasis is placed on the practical aspects of its synthesis and the chemical logic underpinning its potential utility in fields such as medicinal chemistry and bioconjugation.
Introduction and Structural Rationale
9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate is a synthetic organic molecule characterized by the presence of a base-labile Fmoc protecting group. This feature immediately suggests its utility as a stable intermediate in multi-step organic syntheses, particularly in contexts where orthogonal protection strategies are required. The core of the molecule is an N,N-disubstituted carbamate, a functional group known for its chemical stability and presence in numerous pharmaceuticals.[1][2] The incorporation of an N-hydroxy and an N-propyl group imparts specific reactivity and steric properties, hinting at its potential as a precursor for hydroxamic acids or as a specialized linker in the construction of more complex molecular architectures.
The combination of these functional groups in a single molecule suggests a deliberate design for applications in areas such as:
-
Peptide modification and synthesis: The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[3]
-
Prodrug development: The carbamate and N-hydroxy functionalities can be exploited for controlled drug release mechanisms.[1][2]
-
Bioconjugation: The N-hydroxyamino moiety, after deprotection, can be used for specific ligation chemistries.
This guide will now systematically explore the key technical aspects of this molecule.
Chemical Structure and Predicted Physicochemical Properties
The structure of 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate is defined by a central carbamate nitrogen atom bonded to a hydroxyl group, a propyl group, and a carbonyl group, which is in turn linked to the 9-fluorenylmethoxy group.
Figure 1. 2D Structure of 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₉H₂₁NO₃ | Based on structural components. |
| Molecular Weight | 311.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for Fmoc-protected compounds. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, CH₂Cl₂, THF). Insoluble in water. | The large, nonpolar fluorenyl group dominates the solubility profile. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Similar Fmoc-carbamates are crystalline solids. |
| Stability | Stable under acidic and neutral conditions. Labile to bases. | The Fmoc group is designed to be base-labile.[3] |
Proposed Synthesis
A logical and efficient synthesis of 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate would proceed via a two-step route starting from 1-nitropropane.
Figure 2. Proposed synthetic workflow.
Step 1: Synthesis of N-propylhydroxylamine
The synthesis of N-propylhydroxylamine can be achieved by the reduction of 1-nitropropane. A common and effective method involves the use of zinc dust in the presence of ammonium chloride.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend zinc dust (2.5 equivalents) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (1.2 equivalents) followed by the dropwise addition of 1-nitropropane (1.0 equivalent).
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the excess zinc and zinc salts.
-
Extraction: Extract the filtrate with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propylhydroxylamine. The product can be further purified by distillation or crystallization as an oxalate salt.[4]
Step 2: Fmoc Protection of N-propylhydroxylamine
The protection of the newly synthesized N-propylhydroxylamine with the Fmoc group is a standard procedure in organic synthesis. The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions is a reliable method.[5]
Protocol:
-
Reaction Setup: Dissolve N-propylhydroxylamine (1.0 equivalent) in a mixture of dioxane and water (e.g., 1:1).
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.
-
Fmoc-Cl Addition: Cool the mixture in an ice bath and add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Based on the structure, the following spectral data are predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Fmoc and propyl groups.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (Fmoc) | 7.20 - 7.80 | m | 8H |
| CH (Fmoc) | 4.20 - 4.40 | t | 1H |
| O-CH₂ (Fmoc) | 4.00 - 4.20 | d | 2H |
| N-CH₂ (Propyl) | 3.20 - 3.40 | t | 2H |
| CH₂ (Propyl) | 1.50 - 1.70 | sextet | 2H |
| CH₃ (Propyl) | 0.80 - 1.00 | t | 3H |
| N-OH | Broad singlet | 1H |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent. The aromatic region of the Fmoc group will show a complex pattern of multiplets.[2][6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 155 - 160 |
| Aromatic C (Fmoc) | 120 - 145 |
| CH (Fmoc) | 45 - 50 |
| O-CH₂ (Fmoc) | 65 - 70 |
| N-CH₂ (Propyl) | 50 - 55 |
| CH₂ (Propyl) | 20 - 25 |
| CH₃ (Propyl) | 10 - 15 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent.[7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (N-hydroxy) | 3200 - 3400 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O (Carbamate) | 1690 - 1720 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O | 1200 - 1300 | Strong |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected [M+H]⁺ or [M+Na]⁺ ions would be observed.
Reactivity and Potential Applications
The chemical reactivity of 9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate is primarily dictated by the Fmoc group and the N-hydroxycarbamate moiety.
Cleavage of the Fmoc Group
The Fmoc group is readily cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in dimethylformamide (DMF).[3] This deprotection proceeds via a β-elimination mechanism to release the free N-hydroxy-N-propylamine functionality.
Figure 3. Deprotection of the Fmoc group.
This base-lability, coupled with its stability to acidic conditions, makes it an excellent orthogonal protecting group in syntheses where other acid-labile groups (e.g., Boc, trityl) are present.[3]
Reactivity of the N-Hydroxycarbamate Moiety
The N-hydroxycarbamate functionality itself can be a site for further chemical transformations. For instance, it can be a precursor to N-acyloxy-N-alkoxyamides, which have been studied for their biological activities.[14] The hydroxyl group can also be alkylated under basic conditions.[15]
Potential Applications
-
Synthesis of Hydroxamic Acids: After Fmoc deprotection, the resulting N-hydroxy-N-propylamine can be acylated to form N-propyl-substituted hydroxamic acids. Hydroxamic acids are an important class of compounds with a wide range of biological activities, including roles as histone deacetylase (HDAC) inhibitors.
-
Bioorthogonal Chemistry: N,N-dialkylhydroxylamines have been shown to react with strained alkynes in a bioorthogonal retro-Cope elimination reaction.[16] The deprotected form of the title compound could potentially be used in such click chemistry applications for labeling and tracking biomolecules.
-
Drug Discovery and Medicinal Chemistry: The carbamate linkage is a common motif in drug molecules, often used as a stable bioisostere for amide bonds.[1][2] The title compound could serve as a building block for introducing the N-hydroxy-N-propylcarbamate functionality into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The N-hydroxy group can also participate in hydrogen bonding interactions with biological targets.
Conclusion
9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate, while not a widely cataloged chemical, represents a versatile synthetic intermediate. Its structure is a logical combination of a key protecting group and a functionalized carbamate. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications based on the established chemistry of its constituent parts. The protocols and predicted data herein should serve as a valuable resource for researchers seeking to synthesize and utilize this and structurally related molecules in their scientific endeavors. The true potential of this compound lies in its ability to be a stable, yet readily deprotected, precursor to the reactive N-hydroxy-N-propylamine moiety, opening avenues for its use in diverse areas of chemical and biological research.
References
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- National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST.
- de Souza, A. M., et al. (2006).
- Tsumura, Y., et al. (1994). Method of producing an N-hydroxycarbamate compound.
- Beaudegnies, R., et al. (2005). tert-Butyl (Phenylsulfonyl)alkyl- N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents.
- Wang, Y., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
- Tsumura, Y., et al. (1995). Method for producing N-hydroxycarbamate.
- Xu, J., et al. (2005). N-isopropyl hydroxylamine production method.
- Wipf, P., & Spencer, J. T. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
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- Albrecht, S., Defoin, A., & Tarnus, C. (2006).
- Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 1H NMR spectrum.
- Cardona, F., et al. (2002). Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids. PubMed.
- Ataman Kimya. (n.d.). N-ISOPROPYL HYDROXYLAMINE.
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- Reddit. (2024). NMR of Fmoc group.
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- Mebrahtu, S. A., & Biscoe, M. R. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- McKay, C. S., & Finn, M. G. (2021). Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PMC.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Tokuyama, H., et al. (2000). A novel transformation of primary amines to N-monoalkylhydroxylamines. Synthesis.
- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- Compound Interest. (2015). A guide to 13c nmr chemical shift values.
- Zaro, B. W., et al. (2021). Reactivity of N-acyl hydrazone probes with the mammalian proteome. PMC.
- Zaro, B. W., et al. (2021). Reactivity of N-acyl hydrazone probes with the mammalian proteome.
- Exner, O., & Kakac, B. (1963). Preparation of Some Alkyl-Substituted Monohydroxamic Acids, N-Acyl-O-alkylhydroxylamines. I.
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A Technical Guide to the Safe Handling of Fmoc-N-propyl-hydroxylamine for Research and Development
This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for Fmoc-N-propyl-hydroxylamine. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data to ensure the safe and effective use of this valuable synthetic reagent. While specific toxicological data for this compound is limited, a precautionary approach is warranted based on the known hazards of the hydroxylamine functional group.
Section 1: Chemical Identification and Physicochemical Properties
Fmoc-N-propyl-hydroxylamine is an organic compound utilized primarily as a building block in peptide synthesis and medicinal chemistry.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective reactions, making it a crucial tool in the construction of complex molecules.[1][2] Its hydroxylamine functionality is pivotal for creating derivatives essential in drug development, including prodrugs and targeted delivery systems.[1]
| Property | Value | Source(s) |
| CAS Number | 198411-61-9 | [1][3] |
| Molecular Formula | C18H19NO3 | [1][3] |
| Molecular Weight | 297.4 g/mol | [1] |
| Appearance | White powder (inferred from similar compounds) | [2] |
| Storage Conditions | 0-8°C, in a tightly sealed container | [1] |
| Transportation | May require cold-chain transportation | [3] |
Section 2: Hazard Identification and Toxicological Profile
Core Hazard Causality: The Hydroxylamine Moiety The primary toxicological concern stems from the hydroxylamine functional group (-NHOH). This group is a known reducing agent and can interfere with biological processes, most notably by inducing methemoglobinemia.
Inferred Toxicological Hazards:
-
Acute Toxicity: Hydroxylamine and its salts are classified as harmful if swallowed and harmful in contact with skin.[5][6] Oral LD50 values in rats for hydroxylamine salts range from 141 to 652 mg/kg, indicating significant toxicity.[6][7]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation or damage.[5] Direct contact should be avoided.
-
Sensitization: Hydroxylamine can cause an allergic skin reaction.[5] Individuals with pre-existing skin conditions may be more susceptible.
-
Chronic Toxicity and Carcinogenicity: Hydroxylamine is suspected of causing cancer (GHS Category 2).[5]
-
Specific Target Organ Toxicity: The most critical systemic effect is the potential to cause damage to blood through prolonged or repeated exposure, leading to methemoglobinemia.[6] This condition impairs the oxygen-carrying capacity of blood and can result in symptoms like cyanosis (blue skin), headache, dizziness, and nausea.[8][9]
-
Environmental Hazards: Hydroxylamine and its derivatives are very toxic to aquatic life.[5][7] Care must be taken to prevent release into the environment.
Section 3: Safe Handling and Engineering Controls
A stringent, multi-layered approach to safety is required when working with Fmoc-N-propyl-hydroxylamine. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls
-
Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure appropriate exhaust ventilation is available where dust may be formed.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory.[4]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. Employ proper glove removal technique, avoiding contact between the outer glove surface and skin, to prevent cross-contamination.[4]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]
-
Wash hands and face thoroughly after handling the substance and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[5]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and do not breathe dust or vapors. [4]Evacuate non-essential personnel. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains or waterways. [4]3. Containment and Cleanup: For a small spill, carefully sweep up the solid material, or cover a solution with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the material into a suitable, labeled, and sealed container for disposal. [4][7]
Section 5: Stability and Reactivity
-
Reactivity: While data is not available for this specific molecule, hydroxylamines can be reactive. They may be corrosive to some metals. [5]* Chemical Stability: The compound is stable under the recommended storage conditions (0-8°C, dry, tightly sealed). [4]* Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. [7]Avoid dust formation. [7]* Incompatible Materials: Keep away from strong oxidizing agents and heavy metals. [4][7]* Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). [7]
Section 6: Disposal Considerations
All waste materials containing Fmoc-N-propyl-hydroxylamine must be treated as hazardous chemical waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. [10]Do not dispose of this material down the drain or into the environment.
References
-
AAPPTec, LLC. (2021, September 16). Safety Data Sheet. Retrieved from [Link]
-
MilliporeSigma. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
PubChem. (n.d.). N-propyl-N-(propylamino)hydroxylamine. Retrieved from [Link]
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ChemRxiv. (n.d.). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Retrieved from [Link]
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Australian Government Department of Health. (2014, November 27). Hydroxylamine and its salts: Human health tier II assessment. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
International Labour Organization. (n.d.). HYDROXYLAMINE. Retrieved from [Link]
-
PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
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- 10. files.dep.state.pa.us [files.dep.state.pa.us]
The Evolving Role of N-Substituted Hydroxylamines in Advanced Peptide Synthesis: A Technical Guide
Introduction
In the landscape of modern peptide science, the pursuit of synthetic efficiency, stereochemical integrity, and the construction of complex peptide architectures is paramount. N-substituted hydroxylamines have emerged as a versatile and powerful class of reagents that are fundamentally reshaping the strategies employed in peptide synthesis. From enabling novel ligation chemistries to ensuring the chiral fidelity of amino acid incorporation, these compounds offer solutions to some of the most persistent challenges in the field. This technical guide provides an in-depth exploration of the core applications of N-substituted hydroxylamines, offering both mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into their critical roles in peptide ligation, their function as indispensable additives in coupling reactions, and the methods for their incorporation into peptide chains, providing a comprehensive resource for the modern peptide chemist.
Part I: N-Substituted Hydroxylamines in Peptide Ligation: The α-Ketoacid-Hydroxylamine (KAHA) Ligation
The development of chemoselective ligation methods to assemble large peptides and proteins from smaller, unprotected peptide fragments has been a significant advancement in peptide chemistry. The α-ketoacid-hydroxylamine (KAHA) ligation, developed by the Bode group, presents a powerful alternative to more traditional methods like Native Chemical Ligation (NCL), particularly for sequences lacking cysteine residues.[1] At its core, the KAHA ligation is the reaction between a peptide with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine to form a native amide bond.[2] This reaction proceeds without the need for coupling reagents or catalysts, with water and carbon dioxide as the only byproducts, making it an attractive strategy for the synthesis of complex peptides and small proteins.[3]
Core Principles and Mechanistic Insights
The KAHA ligation is broadly categorized into two types, distinguished by the nature of the N-terminal hydroxylamine.
-
Type I KAHA Ligation: This involves a free, O-unsubstituted N-terminal hydroxylamine. While kinetically fast, these hydroxylamines can be unstable and prone to oxidation.[4]
-
Type II KAHA Ligation: This utilizes more stable O-substituted or cyclic hydroxylamines. This approach offers greater stability and easier handling of the peptide fragments.[4]
Computational and experimental studies have elucidated a detailed mechanistic pathway for the KAHA ligation.[5][6] The reaction is initiated by the nucleophilic attack of the hydroxylamine on the α-ketoacid, leading to a series of intermediates that ultimately rearrange to form the stable amide bond.
The Pivotal Role of (S)-5-Oxaproline in Type II KAHA Ligation
A significant breakthrough in making the KAHA ligation a robust and widely applicable tool was the introduction of (S)-5-oxaproline as a stable, cyclic hydroxylamine surrogate.[7] This building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the straightforward preparation of N-terminal hydroxylamine-modified peptides.[1] A key feature of using 5-oxaproline is that the initial ligation product is a depsipeptide (an ester linkage), which often improves the solubility and handling of large, hydrophobic peptide fragments.[4][5] This ester intermediate then undergoes a facile, often spontaneous, O-to-N acyl shift to form the final amide bond, resulting in a homoserine residue at the ligation site.[4][8]
Experimental Protocols
The synthesis of the C-terminal α-ketoacid fragment is a prerequisite for the KAHA ligation. Modern methods allow for the direct generation of the α-ketoacid upon cleavage from the solid support.[3][9]
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.
-
Loading of the α-Ketoacid Building Block: Couple a protected α-ketoacid monomer to the resin. Novel protecting groups have been developed that are stable to SPPS conditions but are cleaved to reveal the α-ketoacid upon final peptide deprotection.[3][9]
-
Peptide Elongation: Perform standard Fmoc-SPPS to assemble the desired peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5). This simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and unmasks the C-terminal α-ketoacid.
-
Purification: Purify the crude peptide α-ketoacid by reverse-phase HPLC.
-
Resin Preparation: Start with a standard resin for Fmoc-SPPS suitable for the desired C-terminal functionality of this peptide fragment (e.g., Wang resin for a C-terminal acid).
-
Peptide Elongation: Synthesize the peptide sequence using standard Fmoc-SPPS protocols.
-
Coupling of Fmoc-(S)-5-oxaproline: For the final coupling step, use Fmoc-(S)-5-oxaproline-OH as the amino acid building block. A standard coupling protocol with a carbodiimide and an additive (e.g., DIC/Oxyma) is effective.[10]
-
Cleavage and Deprotection: Cleave and deprotect the peptide using a standard TFA-based cocktail.
-
Purification: Purify the crude N-terminal 5-oxaproline peptide by reverse-phase HPLC.
-
Dissolution of Peptide Fragments: Dissolve the purified C-terminal peptide α-ketoacid and the N-terminal 5-oxaproline peptide in an appropriate solvent system. Acidic aqueous solutions, such as DMSO/H2O or NMP/H2O with an acid like oxalic acid, are commonly used and are excellent for solubilizing large peptide fragments.[1][2]
-
Ligation Reaction: Mix the two peptide solutions at room temperature. The reaction progress can be monitored by LC-MS. The initial product will be the depsipeptide.
-
O-to-N Acyl Shift: The rearrangement to the final amide-linked peptide can occur spontaneously or can be facilitated by adjusting the pH to be slightly basic (e.g., with aqueous ammonia) after the initial ligation is complete.[11]
-
Purification: Purify the final ligated peptide by reverse-phase HPLC.
Application in Peptide Cyclization
The KAHA ligation is also a powerful tool for the head-to-tail cyclization of unprotected linear peptides.[7][11][12] By synthesizing a linear peptide with an N-terminal 5-oxaproline and a C-terminal α-ketoacid, cyclization can occur spontaneously upon cleavage from the resin, often without the need for high-dilution conditions that are typically required to prevent intermolecular polymerization.[11]
Part II: N-Hydroxylamine Derivatives as Coupling Additives
One of the most widespread and critical applications of N-substituted hydroxylamines is their use as additives in peptide coupling reactions. Their primary function is to mitigate the risk of racemization, a persistent side reaction that can compromise the stereochemical integrity of the final peptide.
The Challenge of Racemization: Oxazolone Formation
During peptide bond formation, the carboxylic acid of the incoming amino acid is activated to facilitate its reaction with the N-terminal amine of the growing peptide chain. This activation, however, can also lead to the formation of a 5(4H)-oxazolone intermediate.[1] The α-proton of this oxazolone is highly acidic and can be abstracted by base present in the reaction mixture, leading to a loss of chirality at the α-carbon.
Mechanism of Racemization Suppression by N-Hydroxylamine Additives
N-hydroxylamine additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), work by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea formed with carbodiimides) before it can cyclize to the oxazolone. This interception forms an active ester of the N-hydroxylamine additive, which is still sufficiently reactive to acylate the N-terminal amine of the peptide but is significantly less prone to racemization.
A Comparative Analysis of Common N-Hydroxylamine Additives
While HOBt was the historical gold standard, concerns over its explosive properties have led to the development and widespread adoption of safer and often more effective alternatives.
| Additive | Structure | pKa | Key Advantages | Key Disadvantages |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | Effective at suppressing racemization. | Explosive properties; less effective than HOAt or Oxyma in some cases. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | More effective than HOBt due to anchimeric assistance from the pyridine nitrogen. | Explosive properties. |
| HOSu | N-Hydroxysuccinimide | ~6.0 | Forms stable, isolable active esters. | Can be less effective at suppressing racemization than HOBt/HOAt; susceptible to Lossen rearrangement. |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | Non-explosive; highly effective at suppressing racemization, often comparable or superior to HOAt. | Can generate HCN as a side product with DIC, though this is mitigated with other carbodiimides. |
Experimental Protocol: Standard Peptide Coupling with DIC/Oxyma
This protocol is a standard procedure for a manual Fmoc-SPPS coupling step.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Activation: Add diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Part III: Synthesis of N-Substituted Hydroxylamine-Containing Peptides
The direct incorporation of N-hydroxylamine functionalities into peptides is crucial for applications like the KAHA ligation. While solution-phase methods exist, solid-phase synthesis offers a more streamlined approach.
Solid-Phase Synthesis of N-Terminal Hydroxylamine Peptides
A significant challenge in preparing N-terminal hydroxylamine peptides is the instability of the hydroxylamine group to standard SPPS conditions. One effective strategy involves the on-resin conversion of the N-terminal primary amine to a hydroxylamine.
A recently developed method utilizes a sulfonyloxaziridine reagent that can convert the primary amine of a solid-supported peptide into a nitrone, which is then hydrolyzed to the hydroxylamine. This approach is operationally simple and proceeds with retention of stereochemistry.
Protocol 4: On-Resin Synthesis of an N-Terminal Hydroxylamine
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-SPPS, leaving the final N-terminal amine free after the last deprotection step.
-
Nitrone Formation: Treat the resin-bound peptide with a solution of an appropriate N-sulfonyloxaziridine reagent in a solvent such as aqueous DMF.
-
Hydrolysis: After the nitrone formation is complete, hydrolyze the nitrone to the hydroxylamine using an acidic aqueous solution.
-
Washing: Thoroughly wash the resin to remove any excess reagents.
-
Cleavage and Purification: Cleave the peptide from the resin and purify it using standard procedures.
Part IV: Analytical Considerations
While N-substituted hydroxylamines are primarily synthetic tools, their use has implications for the analysis and purification of the resulting peptides.
-
Purification: Peptides synthesized using KAHA ligation or containing N-hydroxylamine-derived additives are purified using standard techniques, predominantly reverse-phase HPLC. The incorporation of a homoserine residue at the ligation site in KAHA reactions with 5-oxaproline can slightly alter the peptide's retention time compared to the native sequence, which should be considered during method development. The depsipeptide intermediate in KAHA ligation will also have a distinct chromatographic profile from the final amide product.
-
Characterization: Mass spectrometry is the primary tool for confirming the identity of peptides synthesized using these methods. High-resolution mass spectrometry can verify the exact mass of the ligated product, confirming the successful formation of the amide bond. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the ligation site and any modifications, such as the homoserine residue.[7]
While not a mainstream analytical application for N-substituted hydroxylamines themselves, hydroxylamine is used in specific proteomics workflows for the chemical cleavage of Asn-Gly peptide bonds to generate smaller fragments for analysis or to reverse unwanted O-acylation of serine and threonine residues during sample preparation.[3]
Conclusion
N-substituted hydroxylamines have transitioned from niche reagents to indispensable tools in the peptide chemist's arsenal. Their application in the KAHA ligation has opened new avenues for the synthesis of large and complex peptides and proteins, complementing existing methods and enabling the construction of molecules previously considered synthetically challenging. As coupling additives, their ability to preserve stereochemical integrity is fundamental to the production of high-quality, therapeutically relevant peptides. The continued development of novel N-substituted hydroxylamine building blocks and reagents promises to further expand the boundaries of peptide science, facilitating the creation of novel therapeutics, biomaterials, and research tools.
References
-
Wucherpfennig, T. G., Pattabiraman, V. R., Limberg, F. R. P., Ruiz-Rodríguez, J., & Bode, J. W. (2014). Traceless preparation of C-terminal α-ketoacids for chemical protein synthesis by α-ketoacid-hydroxylamine ligation: synthesis of SUMO2/3. Angewandte Chemie International Edition, 53(45), 12248–12252. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Organic & Biomolecular Chemistry, 9(21), 7331-7334. [Link]
-
Rohrbacher, F., Wucherpfennig, T. G., & Bode, J. W. (2016). Protein chemical synthesis by α-ketoacid-hydroxylamine ligation. Nature Protocols, 11(6), 1147–1162. [Link]
-
Singh, R. K., & Sunoj, R. B. (2016). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Organic & Biomolecular Chemistry, 14(47), 11213–11220. [Link]
-
Fukuzumi, T., Ju, L., & Bode, J. W. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid-hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(35), 7038–7044. [Link]
-
Rohrbacher, F., Deniau, G., Luther, A., & Bode, J. W. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science, 6(8), 4889–4896. [Link]
-
Farnung, J., Song, H., & Bode, J. W. (2021). Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline. Methods in Molecular Biology, 2355, 151–162. [Link]
-
Bode, J. W. (2017). Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. Bode Research Group Website. [Link]
-
Wucherpfennig, T. G., Pattabiraman, V. R., Limberg, F. R. P., Ruiz-Rodríguez, J., & Bode, J. W. (2014). Traceless preparation of C-terminal α-ketoacids for chemical protein synthesis by α-ketoacid-hydroxylamine ligation: synthesis of SUMO2/3. Angewandte Chemie (International ed. in English), 53(45), 12248–12252. [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403. [Link]
-
Rohrbacher, F., Wucherpfennig, T. G., & Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2205–2215. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114-2127. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2012). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 45(12), 2147-2160. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Pattabiraman, V. R., Ogunkoya, A. O., & Bode, J. W. (2012). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society, 134(20), 8492–8495. [Link]
-
Ovchinnikov, M. V., Yatskin, O. N., & Miroshnikov, A. I. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1724-1725. [Link]
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Bodanszky, M., & du Vigneaud, V. (1959). A method of synthesis of long peptide chains using a synthesis of oxytocin as an example. Journal of the American Chemical Society, 81(21), 5688–5691. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~). ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4690–4703. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 445–468. [Link]
-
El-Faham, A., & Albericio, F. (2011). N-Hydroxylamines for Peptide Synthesis. ResearchGate. [Link]
-
Medina, S. I., Wu, J., & Bode, J. W. (2010). A reagent for the convenient, solid phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry, 8(15), 3405–3417. [Link]
-
Gross, H. G., & Bilk, L. B. (1967). N,N-Disubstituted Derivatives of O-Chloroformylhydroxylamines as Reagents for Peptide Synthesis. Angewandte Chemie International Edition in English, 6(6), 570-571. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]
-
Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Del Valle, J. R., & Horne, W. S. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3046–3051. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]
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Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
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Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation. Journal of the American Chemical Society, 142(32), 14286–14294. [Link]
-
Gagnon, A., & Bédard, A.-C. (2021). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 86(24), 17855–17863. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]
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A Technical Guide to the Storage and Stability of Fmoc-N-propyl-hydroxylamine
Introduction
Fmoc-N-propyl-hydroxylamine is a specialized chemical reagent that holds significant value in the fields of medicinal chemistry, peptide synthesis, and drug development.[1] Its utility is derived from the unique functionalities of its constituent parts: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the nucleophilic N-propyl-hydroxylamine moiety. The Fmoc group provides a temporary shield for the hydroxylamine, allowing for its strategic incorporation into complex molecules, while the hydroxylamine itself is crucial for forming stable linkages, such as oxime bonds, in bioconjugation and the development of novel therapeutics.[1][]
The successful application of Fmoc-N-propyl-hydroxylamine is, however, critically dependent on its purity and integrity. Both the Fmoc and hydroxylamine functionalities are susceptible to specific environmental conditions that can lead to degradation, compromising experimental outcomes, reducing yields, and introducing impurities. This guide provides a comprehensive overview of the optimal storage conditions, underlying stability characteristics, and best-practice handling protocols for Fmoc-N-propyl-hydroxylamine, designed for researchers and professionals dedicated to precision and reproducibility in their work.
Chemical Profile and Intrinsic Stability
A foundational understanding of the chemical structure of Fmoc-N-propyl-hydroxylamine is essential to appreciate its stability profile. The molecule's behavior is a composite of the properties of its two key components.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This well-established amine protecting group is celebrated for its stability under acidic conditions, a property that makes it orthogonal to acid-labile protecting groups like Boc.[3][4] However, its defining characteristic is its rapid and clean cleavage under mild basic conditions, typically with a secondary amine like piperidine.[5][6] This lability is due to the acidic proton on the fluorenyl group's β-carbon, which, when abstracted by a base, initiates an E1cB elimination reaction.[3]
-
The N-propyl-hydroxylamine Moiety: The hydroxylamine functional group is inherently sensitive to oxidation. It is also thermally sensitive and can undergo decomposition, which may be catalyzed by impurities such as metal ions.[7][8] The N-propyl group provides some steric hindrance and alters the electronic properties compared to unsubstituted hydroxylamine, but the fundamental sensitivities remain.
The combination of these two groups in a single molecule dictates a specific set of requirements for handling and storage to prevent premature deprotection of the Fmoc group and degradation of the hydroxylamine moiety.
Recommended Storage Conditions
To ensure the long-term viability and performance of Fmoc-N-propyl-hydroxylamine, adherence to strict storage protocols is mandatory. The primary objectives are to mitigate exposure to basic contaminants, oxygen, light, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[1] | Reduces the rate of potential thermal degradation pathways of the hydroxylamine moiety.[7][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the sensitive hydroxylamine group.[10] The container should be tightly sealed.[11] |
| Light Exposure | Amber Vial / Dark Location | Protects the molecule from potential light-induced degradation. The fluorenyl group is a strong UV chromophore.[12] |
| Moisture | Dry / Desiccated Environment | Prevents hydrolysis and potential side reactions. Moisture can affect the stability of the solid compound. |
| Container | Original Supplier Vial (Glass) | Avoids contamination. Do not use metal containers, as metal ions can catalyze hydroxylamine decomposition.[7] |
Degradation Pathways and Chemical Stability
Understanding the mechanisms of degradation is key to preventing them. For Fmoc-N-propyl-hydroxylamine, two primary pathways are of concern.
Base-Mediated Fmoc Cleavage
The most significant vulnerability of the Fmoc group is its sensitivity to bases.[3] Exposure to even trace amounts of basic substances in solvents, on glassware, or in the atmosphere can lead to the cleavage of the protecting group, liberating the free N-propyl-hydroxylamine and the dibenzofulvene (DBF) byproduct.
Caption: Base-catalyzed degradation of the Fmoc group.
Oxidation and Decomposition of the Hydroxylamine Moiety
Hydroxylamine and its derivatives are reducing agents and are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions.[7] The decomposition of hydroxylamine can be complex, potentially leading to various nitrogen-containing byproducts and a loss of the desired nucleophilicity.[8][13] Theoretical and experimental studies show that hydroxylamine decomposition can be a self-accelerating process, especially at elevated temperatures.[9]
Caption: Key factors influencing the stability of Fmoc-N-propyl-hydroxylamine.
Experimental Protocols
Adherence to meticulous handling procedures is as crucial as proper storage.
Protocol for Handling and Solution Preparation
This protocol minimizes exposure to atmospheric contaminants and ensures accurate dispensing.
-
Equilibration: Before opening, allow the reagent vial to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and transfers in an inert atmosphere glovebox or, at a minimum, by quickly weighing the desired amount and immediately re-sealing the container under a blanket of argon or nitrogen.
-
Solvent Selection: Use high-purity, anhydrous solvents. If using DMF, ensure it is free of amine impurities.
-
Dissolution: Dissolve the solid in the chosen solvent. If the solution is not for immediate use, it should be stored under an inert atmosphere at a low temperature (-20°C is recommended for solutions for short-term storage).[14]
-
Avoid Contamination: Use clean, dry glassware. Avoid metal spatulas; use glass or polymer-based tools.
Caption: Recommended workflow for handling Fmoc-N-propyl-hydroxylamine.
Protocol for Assessing Purity via HPLC
Regularly assessing the purity of the reagent is a critical quality control step. This method can detect the presence of the parent compound and potential degradation products.
-
Sample Preparation: Prepare a stock solution of Fmoc-N-propyl-hydroxylamine at approximately 1 mg/mL in Acetonitrile.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column and a UV detector is suitable.
-
Detection: Monitor at 266 nm, which is near the absorbance maximum for the Fmoc group.[12]
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
| Time (min) | %B |
| 0 | 30 |
| 20 | 95 |
| 25 | 95 |
| 26 | 30 |
| 30 | 30 |
-
Analysis: Inject 10 µL of the sample solution. The pure compound should elute as a single major peak. The appearance of earlier eluting peaks may indicate Fmoc cleavage, while other peaks could signify oxidative degradation products.
Conclusion
The chemical integrity of Fmoc-N-propyl-hydroxylamine is paramount for its successful use in synthesis and bioconjugation. Its stability is governed by the distinct vulnerabilities of the base-labile Fmoc group and the oxidation-prone hydroxylamine moiety. By implementing a stringent storage strategy centered on low temperature (0-8°C), exclusion of light, and maintenance of a dry, inert atmosphere, researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Meticulous handling protocols and routine purity assessments further ensure that the compound performs as expected, leading to reliable and reproducible scientific outcomes.
References
- BenchChem. The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLpCIyISrMpj2ulSroSAsJxIdrQlvYZpCcwb7LoFkLRgCnk90fbavVCAc1ZQOfABzjiMyFRIovZACbT2CVUkxNrGfZH-eBIunEOcC_Z-Mu4jW_UPxnvYh0Lg3nz0lUTUdlAlR4sJ3J0KqFONkoqQqsu3hXuEKAerx1s1MRA_kv0cTiMF0oc_LEkpepoNe4MxniqtoqxeCIn3WA37X1Hs1-bfYjpZly6h_Ic7FdRXU-RZ-9uocSWc6-]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/fmoc-protecting-group-protection-deprotection-mechanism/]
- Chem-Impex. Fmoc-N-propyl-hydroxylamine. [URL: https://www.chemimpex.com/products/detail/198411-61-9]
- Hengyuan Bio. Storage instructions for chemical reagents. [URL: https://www.hy-bio.com/news/storage-instructions-for-chemical-reagents.html]
- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
- ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [URL: https://connect.csiro.au/products/australian-journal-of-chemistry/ajc_paper_front/the-9-fluorenylmethoxycarbonyl-fmoc-group-in-chemical-peptide-synthesis-its-past-present-and-future]
- ECHEMI. Hydroxylamine SDS, 7803-49-8 Safety Data Sheets. [URL: https://www.echemi.com/sds/hydroxylamine-cas-7803-49-8.html]
- Los Alamos National Laboratory. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. [URL: https://www.lanl.gov/safety/lessons-learned/ll-summaries/2010-02-19-hydroxylamine.php]
- University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [URL: https://www.st-andrews.ac.
- Texas A&M University College of Arts and Sciences. Chemical Storage. [URL: https://www.chem.tamu.edu/wp-content/uploads/2020/09/chemical-storage.pdf]
- University of California, Santa Barbara. 7.9.1 General Storage Guidelines - Environment, Health and Safety. [URL: https://www.ehs.ucsb.edu/files/docs/ls/labsafety-manual/ch07/ch07-9-1.pdf]
- C&EN. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [URL: https://connect.acspubs.org/cenchemlab/mastering-chemical-storage-best-practices-for-safer-labs-and-empowered-teams]
- Carlo Erba Reagents. Hydroxylamine hydrochloride - Safety Data Sheet. [URL: https://www.carloerbareagents.com/resources/front/pdf/sds/EN/107183_EN.pdf]
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- LGC Standards. SAFETY DATA SHEET - Hydroxylamine hydrochloride solution. [URL: https://www.lgcstandards.com/medias/sys_master/fsd/fsd/h38/h44/9521453269022.pdf]
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- MedchemExpress.com. Fmoc-Hyp-OH (Fmoc-L-Hydroxyproline) | Biochemical Reagent. [URL: https://www.medchemexpress.com/fmoc-hyp-oh.html]
- Sigma-Aldrich. 159417 - Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/sigma/159417]
- Chem-Impex. N-Fmoc-hydroxylamine. [URL: https://www.chemimpex.com/products/detail/01799]
- BOC Sciences. Fmoc-N-ethyl-hydroxylamine. [URL: https://www.bocsci.com/product/fmoc-n-ethyl-hydroxylamine-cas-1820604-77-0-4279589.html]
- Sigma-Aldrich. Sigma H9876 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/h9876]
- Chem-Impex. Fmoc-N-isobutyl-hydroxylamine. [URL: https://www.chemimpex.com/products/detail/198411-62-0]
- ScienceDirect. Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [URL: https://www.sciencedirect.com/science/article/pii/S095042300800103X]
- BLD Pharm. 198411-61-9|Fmoc-N-propyl-hydroxylamine. [URL: https://www.bldpharm.com/products/198411-61-9.html]
- SciSpace. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. [URL: https://typeset.io/papers/thermal-decomposition-pathways-of-hydroxylamine-theoretical-1p6f5j1g]
- ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. [URL: https://www.researchgate.
- PubMed. A detailed kinetic model for the thermal decomposition of hydroxylamine. [URL: https://pubmed.ncbi.nlm.nih.gov/33823478/]
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Navigating Nucleophilicity: A Comparative Analysis of Fmoc-Hydroxylamine and Fmoc-N-Propyl-Hydroxylamine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation and complex molecule synthesis, Fmoc-protected hydroxylamines serve as indispensable tools, primarily for the formation of stable oxime bonds. This guide provides a detailed comparative analysis of two key reagents: Fmoc-hydroxylamine (Fmoc-NHOH) and its N-alkylated counterpart, Fmoc-N-propyl-hydroxylamine. We delve into the nuanced differences in their chemical structure, reactivity, stability, and physicochemical properties. This analysis reveals that while both are foundational for introducing the hydroxylamine moiety, the presence of the N-propyl group imparts significant changes in lipophilicity, steric hindrance, and stability, making each reagent uniquely suited for different strategic applications in peptide synthesis, drug development, and materials science. This document serves as a technical resource to guide researchers in selecting the optimal reagent, providing not only mechanistic insights but also actionable experimental protocols.
Introduction: The Strategic Role of Protected Hydroxylamines in Synthesis
The strategic assembly of complex molecular architectures, from therapeutic peptides to functionalized biomaterials, hinges on the precise control of reactive functional groups. The hydroxylamine moiety (-NHOH) is of paramount importance, offering a gateway to one of the most reliable and bioorthogonal ligation reactions: oxime bond formation.[1][2][3] The reaction between a hydroxylamine and an aldehyde or ketone proceeds under mild, often physiological conditions to form a stable oxime linkage (C=N-O), a feature highly coveted in drug discovery and chemical biology.[2][4][5]
To manage the high nucleophilicity of the hydroxylamine during multi-step syntheses, particularly in the context of solid-phase peptide synthesis (SPPS), a temporary protecting group is essential.[6] The 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a dominant choice for this role.[6][][8] Its key advantage lies in its stability to acidic conditions while being readily cleaved by a mild base, such as piperidine, through a β-elimination mechanism.[9][10][11] This orthogonality allows for the selective deprotection of the hydroxylamine at the desired stage of synthesis without compromising acid-labile side-chain protecting groups or the peptide's linkage to the resin support.[6][12]
This guide focuses on the two primary variants of Fmoc-protected hydroxylamines available to the synthetic chemist: the parent Fmoc-hydroxylamine and its N-alkylated derivative, Fmoc-N-propyl-hydroxylamine. While seemingly a minor modification, the addition of a propyl group to the nitrogen atom fundamentally alters the reagent's character and performance, influencing everything from reaction kinetics to the properties of the final product.
Caption: Core structures of Fmoc-hydroxylamine and Fmoc-N-propyl-hydroxylamine.
A Profile of Fmoc-Hydroxylamine (Fmoc-NHOH)
Fmoc-hydroxylamine is a versatile and foundational reagent used extensively in organic synthesis.[13] It serves as a protected form of hydroxylamine, enabling the introduction of this key functional group into molecules without unwanted side reactions during intermediate steps.[13]
Physicochemical Properties and Handling
Fmoc-hydroxylamine is a white powder with a molecular weight of 255.27 g/mol .[13][14] It is generally stable under standard conditions but should be stored at 2-8°C to ensure long-term integrity.[13] Its primary utility is in peptide synthesis and the development of pharmaceuticals, where precise control over functional groups is critical.[13]
Reactivity and Mechanistic Considerations
The reactivity of Fmoc-NHOH is centered on the nucleophilic character of the hydroxylamine nitrogen after deprotection. Once the Fmoc group is removed, the resulting free hydroxylamine readily reacts with electrophilic carbonyl groups.
-
Oxime Ligation: This is the most prominent application. The reaction is highly chemoselective and forms a robust oxime bond, which is stable under most physiological and synthetic conditions.[1][2][4] The reaction rate can be significantly enhanced by aniline catalysts in aqueous media.[2][4]
-
Synthesis of Hydroxamic Acids: Fmoc-NHOH is a key reactant for preparing solid-phase resins used to synthesize peptidyl hydroxamic acids, an important class of enzyme inhibitors.[15]
Caption: General workflow for Fmoc deprotection and subsequent oxime ligation.
Experimental Protocol: Fmoc Deprotection and Oxime Ligation
This protocol provides a general method for the deprotection of an Fmoc-hydroxylamine-containing peptide on a solid support, followed by oxime ligation in solution.
Materials:
-
Fmoc-hydroxylamine-functionalized peptide-resin
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[9]
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Aldehyde or ketone coupling partner
-
Ligation Buffer: e.g., 100 mM acetate buffer, pH 4.5
-
Aniline (as catalyst)
-
Diethyl ether (cold)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.[10]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove piperidine and dibenzofulvene adducts. Dry the resin under vacuum.
-
-
Peptide Cleavage and Precipitation:
-
Treat the deprotected resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Oxime Ligation:
-
Dissolve the purified hydroxylamine-peptide in the Ligation Buffer.
-
Add the aldehyde or ketone coupling partner (typically 1.5-5 equivalents).
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor progress via HPLC-MS.
-
-
Purification: Purify the final oxime-linked conjugate using reverse-phase HPLC.
A Profile of Fmoc-N-Propyl-Hydroxylamine
Fmoc-N-propyl-hydroxylamine is an N-alkylated derivative that provides an alternative to the parent compound, offering distinct advantages in specific applications.[16] The introduction of the propyl group modifies the steric and electronic environment of the hydroxylamine core.
Physicochemical Properties and Handling
With a molecular weight of 297.4 g/mol , Fmoc-N-propyl-hydroxylamine is heavier and more lipophilic than its unsubstituted counterpart due to the addition of the C₃H₇ alkyl chain.[16] It is also typically a white powder and should be stored at 0-8°C.[16] This increased lipophilicity can improve solubility in certain organic solvents used during synthesis.
Reactivity and Mechanistic Considerations
The N-propyl group introduces several key changes:
-
Steric Hindrance: The alkyl chain can introduce steric bulk around the nucleophilic oxygen, potentially slowing the rate of oxime ligation compared to the unhindered Fmoc-NHOH. This effect is generally modest but can be a factor with sterically demanding carbonyl partners.[17]
-
Stability: N-alkyl substituted hydroxylamines often exhibit greater storage stability compared to N-unsubstituted versions.[18] This enhanced stability can be advantageous for long-term storage of precursor molecules.
-
Nucleophilicity: While alkyl groups are weakly electron-donating, which could slightly increase the nucleophilicity of the hydroxylamine, this electronic effect is often outweighed by the steric hindrance.
-
Modulation of Physicochemical Properties: Incorporating an N-propyl-hydroxylamine moiety into a final molecule, such as a drug candidate, can subtly alter its properties. N,N,O-trisubstituted hydroxylamines have been shown to reduce lipophilicity (logP) and improve metabolic stability compared to corresponding hydrocarbon units.[19][20] This makes Fmoc-N-propyl-hydroxylamine a valuable building block for fine-tuning the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a molecule.[19][20]
Key Applications
Fmoc-N-propyl-hydroxylamine is particularly useful in drug development for modifying candidates to enhance stability and bioavailability.[16] It is also employed in the development of prodrugs and targeted delivery systems where the specific properties of the resulting oxime linker are critical.[16]
Comparative Analysis: Unsubstituted vs. N-Propylated
The choice between Fmoc-hydroxylamine and Fmoc-N-propyl-hydroxylamine is a strategic decision based on the desired outcome of the synthesis.
Head-to-Head Property Comparison
| Property | Fmoc-hydroxylamine | Fmoc-N-propyl-hydroxylamine | Key Implication |
| Molecular Formula | C₁₅H₁₃NO₃[13] | C₁₈H₁₉NO₃[16] | Higher mass for the N-propylated version. |
| Molecular Weight | 255.27 g/mol [13] | 297.4 g/mol [16] | Affects reagent stoichiometry calculations. |
| Lipophilicity (logP) | Lower | Higher | N-propyl group increases non-polarity, affecting solubility and chromatographic behavior. |
| Steric Hindrance | Minimal | Moderate | Can influence reaction kinetics, potentially slowing down ligation with bulky substrates. |
| Reagent Stability | Good | Generally higher[18] | N-alkylation can improve shelf-life and stability of precursor molecules. |
| Primary Use Case | General-purpose oxime ligation, synthesis of hydroxamic acids.[13][15] | Modulating drug properties, enhancing stability, specific prodrug design.[16] | N-propylated version offers more control over the final molecule's physicochemical properties. |
Strategic Selection Criteria
-
Choose Fmoc-hydroxylamine when:
-
The goal is a simple, direct conjugation via an oxime bond.
-
Maximum reaction speed is desired, especially with sterically hindered partners.
-
The synthesis of a primary hydroxamic acid is the objective.
-
-
Choose Fmoc-N-propyl-hydroxylamine when:
-
The goal is to introduce an N-alkylated hydroxylamine to improve the metabolic stability or modify the lipophilicity of the final product.[19][20]
-
Enhanced stability of the hydroxylamine-containing precursor is required for storage or subsequent reaction steps.[18]
-
The specific steric or electronic properties of the N-propylated oxime linker are desired for a particular application (e.g., influencing binding conformation).
-
Caption: Decision workflow for selecting the appropriate hydroxylamine reagent.
Conclusion
Fmoc-hydroxylamine and Fmoc-N-propyl-hydroxylamine are more than just simple variants; they are distinct tools with specific strengths. Fmoc-hydroxylamine remains the workhorse for straightforward incorporation of a reactive hydroxylamine for robust oxime ligation. In contrast, Fmoc-N-propyl-hydroxylamine offers a layer of sophistication, enabling chemists to not only form a stable linker but also to intelligently modulate the fundamental properties of the target molecule. For researchers in drug development, the ability of the N-propyl group to enhance metabolic stability and adjust lipophilicity is a significant advantage.[19][20] Understanding the subtle yet critical differences between these two reagents empowers scientists to make more informed, strategic decisions, ultimately leading to more efficient syntheses and better-designed molecules.
References
-
Expanding the scope of the oxime ligation. (a) Application scheme of... - ResearchGate. Available at: [Link]
-
N-Fmoc-hydroxylamine - Chem-Impex. Available at: [Link]
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC. Available at: [Link]
-
Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fmoc-N-propyl-hydroxylamine - Chem-Impex. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. Available at: [Link]
- Process for the preparation of N-substituted hydroxylamines and their salts - Google Patents.
-
Fmoc-n-butyl-hydroxylamine - Chem-Impex. Available at: [Link]
-
Fmoc-n-ethyl-hydroxylamine | C17H17NO3 | CID 57574589 - PubChem. Available at: [Link]
-
Fmoc-N-naphthylmethyl-hydroxylamine | 198411-66-4 - J&K Scientific LLC. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - The Royal Society of Chemistry. Available at: [Link]
-
Fmoc-N-naphthylmethyl-hydroxylamine - Chem-Impex. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
-
Bioorthogonal Peptide Macrocyclization using Oxime Ligation - ANU Open Research Repository. Available at: [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Available at: [Link]
-
Methods for Removing the Fmoc Group. Available at: [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Nature. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - ACS Publications. Available at: [Link]
-
N-propyl-N-(propylamino)hydroxylamine | C6H16N2O | CID 87167208 - PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. Available at: [Link]
-
Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC - NIH. Available at: [Link]
-
Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines - ETH Research Collection. Available at: [Link]
- CN103304356A - Hydroxylamine synthesis method - Google Patents.
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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Methodological & Application
Application Note: Protocol for Coupling Fmoc-N-propyl-hydroxylamine in SPPS
This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenge of incorporating Fmoc-N-propyl-hydroxylamine moieties into solid-phase peptide synthesis (SPPS), a critical step in developing hydroxamic acid-based therapeutics (e.g., HDAC inhibitors, metalloprotease inhibitors) and N-hydroxy peptidomimetics.
Executive Summary
The incorporation of N-propyl-hydroxylamine into peptide backbones creates N-substituted hydroxamic acid linkages. These moieties are chemically distinct from standard amide bonds, offering unique metal-chelating properties and proteolytic resistance. However, the coupling reaction involving Fmoc-N-propyl-hydroxylamine presents two significant challenges:
-
Steric Hindrance: The
-propyl group creates a bulky environment around the nucleophilic nitrogen. -
Electronic Deactivation: The adjacent oxygen atom (even if protected) and the propyl substitution significantly alter the nucleophilicity of the amine compared to a primary amino acid.
This guide details a robust, self-validating protocol for:
-
Loading Fmoc-N-propyl-hydroxylamine onto acid-labile resins.
-
Coupling amino acids to the N-propyl-hydroxylamine terminus (the critical bottleneck).
-
Cleavage to yield high-purity N-propyl hydroxamic acids.
Strategic Analysis & Mechanism
The Chemical Challenge
The target transformation is the acylation of a secondary
-
The Alpha-Effect vs. Sterics: While the adjacent oxygen atom theoretically increases nucleophilicity via the alpha-effect, the steric bulk of the propyl group and the resin linker dominates, making this a "difficult coupling" requiring high-efficiency activation.
-
Racemization Risk: The activation of the incoming Fmoc-amino acid requires strong conditions (e.g., HATU), which increases the risk of racemization, particularly for Cys and His residues.
Recommended Resin Strategy
For N-propyl hydroxamic acids, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice.
-
Reasoning: It allows for the attachment of the hydroxylamine oxygen (
-linking) under very mild conditions, preventing premature deprotection or side reactions. It also enables cleavage of the final product using mild acid (1-5% TFA), preserving acid-sensitive side-chain protecting groups if necessary.
Experimental Protocol
Materials & Reagents
| Component | Grade/Specification | Function |
| Resin | 2-Chlorotrityl Chloride (100-200 mesh) | Solid support |
| Building Block | Fmoc-N-propyl-hydroxylamine | Core scaffold |
| Activator | HATU or PyAOP | High-efficiency coupling agent |
| Base | DIPEA (Diisopropylethylamine) | Tertiary base |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization, boosts kinetics |
| Solvent | DMF (Anhydrous) & NMP | Reaction medium |
Workflow Diagram (DOT)
Caption: Logical workflow for the synthesis of N-propyl hydroxamic acids on 2-CTC resin, highlighting the critical QC checkpoint after the difficult coupling step.
Detailed Step-by-Step Procedure
Step 1: Loading Fmoc-N-propyl-hydroxylamine to 2-CTC Resin
This step establishes the
-
Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Swell in dry DCM (10 mL) for 30 mins. Drain.
-
Prepare Solution: Dissolve Fmoc-N-propyl-hydroxylamine (1.2 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq).[1]
-
Note: If solubility is poor, add a minimum amount of DMF.[1]
-
-
Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture to cap unreacted trityl chloride sites. Agitate for 15 mins.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Step 2: Fmoc Deprotection
Standard protocols apply, but oxidative precautions are recommended.
-
Treat resin with 20% Piperidine in DMF (2 x 10 mins).
-
Optimization: For scale-up, add 0.1 M HOBt to the deprotection cocktail to prevent aspartimide formation if relevant sequences are present.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a Chloranil Test . The beads should turn dark blue/green , indicating the presence of the free secondary amine (
). Note: The Kaiser test is ineffective for secondary amines.
Step 3: The "Difficult" Coupling (Acylation of the Secondary Amine)
This is the most critical step. The steric bulk of the propyl group resists acylation.
-
Activation Cocktail:
-
Pre-activation: Dissolve AA, HATU, and HOAt in DMF. Add DIPEA. Shake for 30-60 seconds (do not over-activate, as HATU esters can hydrolyze).
-
Conditions: Agitate for 2 to 4 hours at room temperature.
-
Pro-Tip: For extremely valuable sequences, perform a Double Coupling (repeat Step 3 with fresh reagents).
-
-
Monitoring: Perform the Chloranil test again. It must be colorless . If blue/green persists, repeat coupling at 40°C or switch to COMU/Oxyma .
Step 4: Cleavage
Releases the N-propyl hydroxamic acid.
-
Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can form complexes during concentration).
-
Cleavage Cocktail: 1% TFA in DCM (v/v).
-
Execution: Treat resin with cleavage cocktail (5 x 2 mins). Filter into a flask containing a small amount of pyridine or water (to neutralize/quench if necessary, though 1% TFA is mild).
-
Work-up: Concentrate the filtrate immediately under vacuum (do not heat above 30°C). Co-evaporate with toluene to remove residual TFA.
Troubleshooting & Optimization (Self-Validating Systems)
Coupling Efficiency Matrix
Use this table to select the correct reagent based on steric difficulty.
| Difficulty Level | Coupling Reagent | Additive | Base | Time |
| Standard | DIC | Oxyma Pure | None/DIPEA | 1 h |
| Moderate (N-Pr) | HATU | HOAt | DIPEA | 2-4 h |
| High (N-Pr + Bulky AA) | PyAOP | HOAt | TMP (Collidine) | 2 x 3 h |
Common Failure Modes
-
Incomplete Coupling: Detected by a positive Chloranil test.
-
Solution: Switch solvent to NMP; increase temperature to 50°C (microwave assisted, 25W).
-
-
Oxidation: Hydroxylamines are sensitive to oxidation.
-
Solution: Degas all solvents with Argon/Nitrogen. Add 1% Sodium Diethyldithiocarbamate to wash solvents if oxidation is observed (yellowing).
-
References
-
Solid-Phase Synthesis of Hydroxamic Acids: Nandurkar, N. S., et al. (2011).[3] A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins. Tetrahedron Letters. Link
-
Coupling Reagents for Difficult Sequences: Al-Warhi, T. I., et al. (2012). Recent Advances in Peptide Coupling Reagents. Journal of Saudi Chemical Society. Link
-
Use of HOAt in SPPS: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. Link
-
2-Chlorotrityl Resin Protocols: Merck Millipore. Novabiochem® Peptide Synthesis Protocols. Link
-
Oxime and Hydroxylamine Ligation: Kölmel, D. K., et al. (2014). Efficient Solid-Phase Synthesis of N-Hydroxypyrazinones. Organic Letters. Link
Sources
synthesis of N-hydroxy peptides using Fmoc-N-propyl-hydroxylamine
Application Note: Synthesis of N-Alkoxy and N-Hydroxy Peptides using Fmoc-N-Propyl-Hydroxylamine
Executive Summary
The incorporation of N-hydroxy and N-alkoxy functionalities into peptide backbones creates peptidomimetics with unique physicochemical properties, including enhanced proteolytic stability, altered hydrogen bonding capability, and expanded conformational space (e.g., stabilization of
This guide details the application of Fmoc-N-propyl-hydroxylamine (typically identified as Fmoc-O-propylhydroxylamine or Fmoc-aminooxypropane in synthesis contexts) for generating N-propoxy peptides (a stable N-alkoxy variant). Unlike standard amino acids, the reduced nucleophilicity of the aminooxy group and the steric bulk of the propyl moiety require specialized coupling protocols.
This application note provides a dual-track protocol:
-
Direct C-Terminal Capping: For generating hydroxamic acid/alkoxyamide termini.
-
Backbone Incorporation (Submonomer Method): For creating N-propoxy glycine residues within the peptide chain.
Strategic Considerations & Mechanism
Reagent Profile
-
Reagent: Fmoc-N-propyl-hydroxylamine (Fmoc-NH-O-Pr).
-
Function: Introduces an N-alkoxy moiety (
). -
Chemical Challenge: The
-effect increases the nucleophilicity of the amine adjacent to the oxygen in theory, but the Fmoc protection and subsequent steric hindrance of the propyl group during coupling to bulky resins can suppress yields. -
Stability: Unlike N-hydroxy peptides (
), which are prone to O-acylation side reactions, N-propoxy peptides ( ) are chemically stable and resistant to spontaneous rearrangement.
The "Difficult Coupling" Paradigm
Synthesizing N-alkoxy peptides faces two main hurdles:
-
Acylation Difficulty: The nitrogen atom of an N-alkoxy amino acid is less nucleophilic towards the next incoming amino acid due to the electron-withdrawing oxygen.
-
Steric Hindrance: The propyl group adds bulk, making standard DIC/HOBt couplings inefficient.
Solution: Use high-efficiency coupling cocktails (HATU/HOAt) and extended reaction times, or employ the Submonomer Approach (bromoacetylation followed by displacement) to build the residue directly on the resin.
Experimental Protocols
Protocol A: Preparation of N-Propoxy Glycine Building Block
For incorporation into the peptide backbone using standard SPPS.
Rationale: Converting the hydroxylamine into a carboxylic acid building block (
| Step | Reagent | Conditions | Mechanism |
| 1. Alkylation | Fmoc-NH-O-Pr + Bromoacetic acid | THF, NaH (2.2 eq), 0°C to RT, 4h | Nucleophilic substitution ( |
| 2. Workup | 1M HCl, Ethyl Acetate | Extraction & Drying ( | Protonation of the carboxylic acid. |
| 3. Purification | Flash Chromatography | Hexane:EtOAc (gradient) | Isolation of Fmoc-N-propoxy-Glycine-OH . |
Protocol B: Solid-Phase Synthesis (Submonomer Method)
Recommended for introducing the N-propoxy residue directly on-resin without pre-synthesis of the building block.
Reagents Required:
-
Resin-bound peptide (N-terminal amine free).
-
Bromoacetic acid (0.6 M in DMF).
-
DIC (Diisopropylcarbodiimide).[1]
-
Fmoc-N-propyl-hydroxylamine (Deprotected in situ or used as free base
).-
Note: If starting with Fmoc-NH-O-Pr, deprotect with 20% Piperidine in solution, concentrate, and use the free amine oil immediately.
-
Step-by-Step Workflow:
-
Bromoacetylation (Acylation Step):
-
Displacement (Amination Step):
-
Dissolve O-propylhydroxylamine (free base, 10-20 eq) in DMSO/DMF (1:1).
-
Critical: Do not add base (DIEA) if the amine is nucleophilic enough; however, for hydroxylamines, adding DIEA (10 eq) or TBAI (catalytic) can accelerate the reaction.
-
Shake for 2 - 4 hours at RT (or 1h at 50°C microwave).
-
Wash resin extensively to remove excess amine.
-
-
Chain Elongation (Next Amino Acid):
-
The resulting secondary amine (
) is sterically hindered. -
Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) for the next Fmoc-AA-OH coupling.
-
Double couple (2 x 1 hour).
-
Visualization: Synthesis Workflow
The following diagram illustrates the Submonomer pathway for incorporating the N-propoxy functionality.
Caption: Figure 1. Submonomer synthesis pathway for generating N-propoxy peptide backbones. The displacement step utilizes the free amine form of the propyl-hydroxylamine reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Next AA | Low nucleophilicity of N-alkoxy amine. | Use HATU/HOAt or PyAOP . Increase temperature to 50°C. Perform "Magic Mixture" wash (DCM/DMF/NMP). |
| O-Overacylation | Hydroxyl group reacting (if N-OH). | Not applicable for N-O-Propyl (O is blocked). If using N-OH, use O-Benzyl protection.[5] |
| Low Yield in Displacement | Steric hindrance of Propyl group. | Use DMSO as solvent to enhance |
| Racemization | Base-catalyzed enolization during coupling. | Use Collidine instead of DIEA/NMM during the activation of the subsequent amino acid. |
References
-
Doan, N., et al. (2020). N-Hydroxy peptides: solid-phase synthesis and
-sheet propensity. Organic & Biomolecular Chemistry. Retrieved from [Link] - Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids on the Solid Phase. Journal of Organic Chemistry.
-
NIH PubChem. (2023). Compound Summary: Hydroxylamine derivatives. Retrieved from [Link]
Disclaimer: Always consult the Material Safety Data Sheet (MSDS) for Fmoc-N-propyl-hydroxylamine before use. Hydroxylamine derivatives can be skin sensitizers and irritants.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-N-propyl-hydroxylamine resin loading procedure
Topic: Fmoc-N-propyl-hydroxylamine Resin: A Detailed Protocol for Preparation and Loading Quantification
Introduction: The Gateway to Novel Peptide Hydroxamic Acids
Peptide hydroxamic acids are a class of molecules that have garnered significant attention in drug development, primarily for their potent and selective inhibition of metalloproteases, a family of enzymes implicated in a wide range of pathologies including cancer, inflammation, and cardiovascular diseases. The hydroxamic acid moiety (-CONHOH) is a powerful zinc-chelating group, enabling these molecules to effectively target the active sites of zinc-dependent enzymes.
Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient platform for the synthesis of these complex molecules. A critical starting point for the synthesis of C-terminal peptide hydroxamic acids is the preparation of a hydroxylamine-functionalized solid support. This guide provides a comprehensive, field-proven protocol for the loading of Fmoc-N-propyl-hydroxylamine onto 2-chlorotrityl chloride (2-CTC) resin.
The choice of 2-CTC resin is strategic; its high acid lability allows for the cleavage of the final peptide hydroxamic acid under mild acidic conditions that preserve the integrity of the hydroxamic acid moiety and other acid-sensitive side-chain protecting groups. This protocol is designed to be a self-validating system, incorporating a quantitative method to ensure reproducible resin loading, a critical parameter for the success of any subsequent synthesis.
Core Principles: The Chemistry of Loading
The immobilization of Fmoc-N-propyl-hydroxylamine onto a 2-chlorotrityl chloride resin is a nucleophilic substitution reaction. The hydroxyl group of the hydroxylamine attacks the electrophilic trityl carbon, displacing the chloride.
Key Causality Behind Experimental Choices:
-
2-Chlorotrityl Chloride (2-CTC) Resin: This support is selected for its bulky trityl linker, which minimizes diketopiperazine formation, a common side reaction in SPPS, especially with C-terminal proline residues. Crucially, it allows for cleavage under very mild acidic conditions (e.g., dilute trifluoroacetic acid or hexafluoroisopropanol), which is essential for preserving the final hydroxamic acid product.
-
Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the nitrogen of the hydroxylamine during the loading process. It is stable to the basic conditions used for loading but can be cleanly removed with a piperidine solution to expose the amine for subsequent peptide chain elongation.
-
Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base is essential. DIPEA acts as a proton scavenger, neutralizing the HCl generated during the reaction without competing with the hydroxylamine as a nucleophile. This prevents unwanted side reactions and ensures efficient loading.[1][2]
-
Capping: After the loading reaction, any unreacted 2-chlorotrityl sites must be "capped" to prevent them from interfering in subsequent synthesis steps. A small, nucleophilic alcohol like methanol is used to quench these reactive sites.[1]
Caption: Chemical loading of Fmoc-N-propyl-hydroxylamine onto 2-CTC resin.
Materials and Equipment
| Reagents & Consumables | Equipment |
| 2-Chlorotrityl chloride resin (100-200 mesh) | Solid-phase peptide synthesis vessel (fritted) |
| Fmoc-N-propyl-hydroxylamine | Mechanical shaker or wrist-action shaker |
| Dichloromethane (DCM), anhydrous peptide synthesis grade | Nitrogen gas line |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Sintered glass funnel (fine porosity) |
| Diisopropylethylamine (DIPEA) | Vacuum flask and vacuum line |
| Methanol (MeOH), anhydrous | UV-Vis Spectrophotometer |
| Piperidine, reagent grade | Quartz cuvettes (1 cm path length) |
| Analytical balance | |
| Volumetric flasks and pipettes |
Experimental Protocols
Part A: Loading of Fmoc-N-propyl-hydroxylamine onto 2-CTC Resin
This protocol is based on a standard loading procedure for 2-CTC resins.[1][2]
1. Resin Swelling (30 min):
-
Weigh 1.0 g of 2-chlorotrityl chloride resin into a fritted reaction vessel.
-
Add 10 mL of anhydrous DCM.
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for 30 minutes at room temperature to allow the beads to swell completely.
-
Drain the DCM using vacuum or positive nitrogen pressure.
2. Loading Reaction (1-2 hours):
-
In a separate flask, dissolve Fmoc-N-propyl-hydroxylamine (1.5 to 2.0 equivalents relative to the initial resin substitution) in a minimal amount of anhydrous DCM (approx. 8-10 mL per gram of resin).
-
Add DIPEA (4.0 equivalents relative to the resin substitution) to the Fmoc-N-propyl-hydroxylamine solution.
-
Add this solution to the swelled resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Expert Insight: The reaction is typically complete within 1 hour, but extending to 2 hours can ensure maximum loading. Progress can be monitored by taking a small aliquot of the supernatant and testing for the presence of unreacted hydroxylamine.
3. Capping of Unreacted Sites (30 min):
-
Drain the reaction mixture from the resin.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM:MeOH:DIPEA in a 17:2:1 ratio (v/v/v). Use approximately 10 mL of this capping solution per gram of resin.[1]
-
Agitate for 30 minutes at room temperature. Causality Note: The methanol acts as a nucleophile to quench the reactive sites, preventing them from interfering in subsequent steps.
4. Washing and Drying (45 min):
-
Drain the capping solution.
-
Wash the resin thoroughly according to the following sequence, using ~10 mL of solvent per gram of resin for each wash and agitating for 2-3 minutes:
- DCM (3 times)
- DMF (3 times)
- Methanol (3 times)
-
After the final methanol wash, dry the resin under high vacuum for at least 4 hours (or overnight) to a constant weight.
| Parameter | Value | Rationale |
| Resin | 1.0 g (2-Chlorotrityl Chloride) | Standard lab scale for protocol development. |
| Fmoc-N-propyl-hydroxylamine | 1.5 - 2.0 eq. | Using an excess drives the reaction to completion. |
| DIPEA | 4.0 eq. | Sufficient to neutralize generated HCl and catalyze the reaction. |
| Reaction Solvent | Anhydrous DCM (~10 mL/g) | Excellent swelling solvent for polystyrene resins and good solubility for reagents. |
| Reaction Time | 1 - 2 hours | Optimal time for achieving high loading efficiency without significant side reactions. |
| Capping Solution | DCM:MeOH:DIPEA (17:2:1) | Effectively quenches unreacted sites. |
Part B: Determination of Resin Loading by UV-Vis Spectrophotometry
This procedure measures the concentration of the dibenzofulvene-piperidine adduct released upon Fmoc cleavage, which has a strong absorbance maximum around 301 nm.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried, loaded resin into a 2 mL Eppendorf tube.
-
Add 1 mL of a 20% (v/v) solution of piperidine in DMF.
2. Fmoc Cleavage (30 min):
-
Vortex the tube briefly and agitate on a rotary shaker for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
3. Dilution:
-
Allow the resin to settle.
-
Carefully pipette 100 µL of the supernatant into a 10 mL volumetric flask.
-
Dilute to the mark with DMF. This represents a 100-fold dilution.
4. Spectrophotometric Measurement:
-
Use a solution of 20% piperidine in DMF, diluted 100-fold with DMF, as the blank reference.
-
Measure the absorbance of the diluted sample at 301 nm.
5. Calculation of Loading:
-
The resin loading (L) in mmol/g is calculated using the Beer-Lambert law:
-
Where:
- ε (Molar extinction coefficient): 7800 L·mol⁻¹·cm⁻¹ (or 7.8 mL·mmol⁻¹·cm⁻¹)
- Dilution Factor: 100
- Volume of Cleavage Solution: 1 mL
- Pathlength is assumed to be 1 cm.
-
Simplified Formula: L (mmol/g) = (Absorbance × 100) / (7.8 × Mass of Resin [mg])
Caption: Workflow for determining resin loading via Fmoc cleavage assay.
Trustworthiness and Self-Validation
-
Reproducibility: The provided quantitative ranges for reagents ensure that a target loading level can be consistently achieved. By keeping reaction parameters constant, batch-to-batch variability is minimized.
-
Verification: The Fmoc-cleavage assay is an indispensable validation step. It provides a direct, quantitative measure of the successful loading of the Fmoc-N-propyl-hydroxylamine. A loading value within the expected range (typically 0.4 - 0.8 mmol/g for 2-CTC resins) confirms the readiness of the resin for synthesis.
-
Troubleshooting:
-
Low Loading: May result from poor quality (wet) solvents, inactive Fmoc-N-propyl-hydroxylamine, or insufficient reaction time. Ensure all reagents and solvents are anhydrous.
-
High Absorbance Reading: May indicate an error in weighing the resin or in the dilution steps. Always use a calibrated analytical balance and precision pipettes.
-
References
- Methods for solid-phase synthesis of hydroxylamine compounds and derivatives and combinatorial libraries thereof. (2001).
-
Methods for Hydroxamic Acid Synthesis. (2012). Current Medicinal Chemistry. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. (2005). The Journal of Organic Chemistry. [Link]
-
A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins. (2011). Tetrahedron Letters. [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]
-
Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Aapptec Peptides. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Supporting information - A straightforward and efficient synthesis of cyclic peptides containing the 1,2,3-triazole scaffold by a combined U-4CR/RCM/CuAAC approach. (2020). Royal Society of Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
- Amino acid loaded trityl alcohol resins, method of production of amino acid loaded trityl alcohol resins and therapeutics produced therewith. (2004).
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank. [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis. Almac Group. [Link]
-
Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. (2017). Aapptec. [Link]
Sources
coupling reagents for sterically hindered Fmoc-hydroxylamines
Application Note & Protocol Guide
Topic: Advanced Coupling Strategies for Sterically Hindered N-Fmoc-N-alkyl-hydroxylamines in Peptide and Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Steric Hindrance in N-Alkylated Hydroxylamine Acylation
N-acylated N-alkyl-hydroxylamines are crucial pharmacophores found in a variety of biologically active molecules, including peptidomimetics and hydroxamic acid derivatives, which are prominent in areas like metalloproteinase inhibition. The incorporation of these motifs, particularly those bearing sterically demanding N-alkyl groups, presents a significant synthetic challenge. The nucleophilicity of the hydroxylamine nitrogen is substantially diminished by the electronic-withdrawing effect of the adjacent oxygen atom and further impeded by the steric bulk of both the N-alkyl substituent and the incoming acyl donor.
This steric clash often leads to sluggish or incomplete reactions when using standard peptide coupling reagents, resulting in low yields, epimerization of adjacent chiral centers, and the formation of undesired side products. This application note provides a detailed guide to overcoming these challenges by selecting and implementing highly efficient coupling reagents specifically suited for acylating sterically hindered N-Fmoc-N-alkyl-hydroxylamines.
Mechanistic Considerations: Why Standard Reagents Fail
Standard amide bond formation relies on the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU form O-acylisourea or aminium/uronium active esters, respectively.
However, in the case of a sterically hindered hydroxylamine, the energy barrier for the nucleophilic attack on these traditional active esters becomes prohibitively high. The bulky substituents on both the electrophile and the nucleophile prevent the necessary orbital overlap for bond formation. Success in these challenging couplings hinges on the generation of a more reactive activated species or a reagent that is less sensitive to steric factors.
Recommended Coupling Reagents for Hindered Systems
Extensive investigation has shown that third-generation aminium/uronium and phosphonium salt-based reagents, particularly those based on the 7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) scaffolds, offer superior performance. Their success is attributed to the formation of highly reactive, sterically accessible activated ester intermediates.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
COMU has emerged as a frontline reagent for difficult couplings due to its high reactivity and resistance to racemization. It is a third-generation uronium salt derived from Oxyma Pure.
Mechanism of Action: COMU directly reacts with the carboxylate to form a highly reactive Oxyma-based active ester. This ester is significantly more reactive than its HOBt or HOAt-based counterparts, allowing for efficient acylation of even poorly nucleophilic, hindered hydroxylamines. The byproducts of the reaction (morpholinourea and ethyl 2-cyano-2-(ureidoimino)acetate) are water-soluble, facilitating purification.
Caption: Reaction mechanism for COMU-mediated coupling.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a classic high-performance coupling reagent based on the HOAt scaffold. The presence of the nitrogen atom in the pyridine ring of the HOAt moiety accelerates the coupling reaction and reduces racemization compared to its benzotriazole counterpart, HBTU.
Mechanism of Action: Similar to other aminium salts, HATU reacts with a carboxylate to form a highly reactive HOAt ester. This intermediate is particularly effective for coupling sterically demanding substrates. The choice of base is critical, with DIPEA or 2,4,6-collidine being preferred to minimize side reactions.
HDMA ((1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
HDMA is a phosphonium salt-based reagent known for its high efficiency. Phosphonium salts are generally considered more reactive than their aminium/uronium counterparts but can sometimes be associated with higher costs.
Comparative Analysis of Recommended Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and ease of purification. The table below provides a summary for the recommended reagents when dealing with sterically hindered Fmoc-hydroxylamines.
| Reagent | Class | Relative Reactivity | Racemization Risk | Byproduct Solubility | Key Advantages |
| COMU | Uronium Salt (Oxyma-based) | Very High | Very Low | Water-Soluble | Superior reactivity for hindered systems; easy purification. |
| HATU | Aminium Salt (HOAt-based) | High | Low | Water-Soluble | Well-established; excellent performance; less reactive than COMU. |
| HDMA | Phosphonium Salt (HOBt-based) | High | Low | Organic-Soluble | High reactivity, but byproducts can complicate purification. |
| DCC/DIC | Carbodiimide | Moderate | Moderate-High | Insoluble (DCU)/Soluble | Low cost; generally unsuitable for this specific application. |
Detailed Experimental Protocols
The following protocols are designed as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrates.
Protocol 1: General Procedure for COMU-Mediated Coupling
This protocol outlines the coupling of a carboxylic acid to a sterically hindered N-Fmoc-N-alkyl-hydroxylamine.
Caption: Step-by-step workflow for COMU coupling.
Materials:
-
Carboxylic acid (1.0 eq)
-
N-Fmoc-N-alkyl-hydroxylamine (1.1 eq)
-
COMU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the N-Fmoc-N-alkyl-hydroxylamine (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 2 minutes. The solution should remain clear.
-
Coupling Reagent Addition: Add solid COMU (1.2 eq) in one portion. A slight yellow color may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting hydroxylamine is consumed.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Alternative Procedure using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
N-Fmoc-N-alkyl-hydroxylamine (1.1 eq)
-
HATU (1.2 eq)
-
2,4,6-Collidine or DIPEA (3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), HATU (1.2 eq), and the N-Fmoc-N-alkyl-hydroxylamine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add 2,4,6-collidine or DIPEA (3.0 eq) dropwise. Note: Collidine is often preferred as it is less nucleophilic and can minimize certain side reactions.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider adding another portion of the coupling reagent (0.3 eq) and base (0.5 eq). Alternatively, increasing the reaction temperature to 40-50 °C may be beneficial, but should be done with caution to avoid epimerization.
-
Side Reactions: The use of excess base, particularly DIPEA, can sometimes lead to the formation of N-acylurea byproducts. Using a non-nucleophilic base like 2,4,6-collidine can mitigate this.
-
Solvent Choice: DMF is generally the solvent of choice due to its excellent solvating properties. However, for some substrates, DCM or N-Methyl-2-pyrrolidone (NMP) may offer advantages. Ensure all solvents are anhydrous.
-
Stoichiometry: The stoichiometry provided is a general guideline. For particularly challenging substrates, increasing the excess of the coupling reagent and carboxylic acid may be necessary.
Conclusion
The successful acylation of sterically hindered N-Fmoc-N-alkyl-hydroxylamines is highly dependent on the choice of coupling reagent. Modern uronium and aminium salts, especially COMU and HATU , have proven to be exceptionally effective by generating highly reactive activated esters capable of overcoming significant steric barriers. The use of these reagents, combined with optimized reaction conditions and appropriate non-nucleophilic bases, provides a reliable and high-yielding pathway to complex N-acylated hydroxylamine derivatives, thereby facilitating advancements in drug discovery and medicinal chemistry.
References
-
Title: Hydroxamic acid derivatives: a patent review (2014 - 2020) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: COMU: A Safter and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents Source: Organic Letters URL: [Link]
-
Title: COMU: A new and effective coupling reagent for peptide synthesis Source: Journal of Peptide Science URL: [Link]
-
Title: HATU: A Potent Coupling Reagent for Amide Bond Formation Source: Chemical Reviews URL: [Link]
Application Note: Fmoc Deprotection Strategies for N-Propyl-Hydroxylamine Derivatives
Executive Summary
The incorporation of N-propyl-hydroxylamine (
This guide addresses the two critical failure modes associated with
-
Incomplete Deprotection: The steric bulk of the
-propyl group hinders the approach of the base to the Fmoc-H9 proton, leading to sluggish kinetics with standard piperidine. -
Diketopiperazine (DKP) Formation: The
-alkyl substitution promotes cis-amide bond formation, drastically accelerating DKP-driven cleavage of the dipeptide from the resin.
This protocol provides a validated, tiered approach to deprotection, ranging from standard conditions to high-efficiency cocktails (DBU/Piperazine) and specialized flow-chemistry adaptations.
Mechanistic Insight & Challenges
The Steric-Electronic Conflict
Standard Fmoc removal proceeds via an E1cB mechanism.[1] A base abstracts the acidic proton at the fluorenyl C9 position, leading to
For N-propyl-hydroxylamine derivatives , two factors impede this:
-
Steric Shielding: The propyl chain folds back, creating a "steric umbrella" that blocks the base from accessing the C9 proton.
-
Electronic Repulsion: If the derivative is an
-alkoxy species ( -OR), the lone pair repulsion from the oxygen atom can alter the local conformation, further restricting access.
The Hidden Killer: Diketopiperazine (DKP)
The most critical risk occurs at the dipeptide stage (when the
Figure 1: Competing pathways during deprotection. The N-propyl group favors the Cis-conformer, increasing the risk of DKP formation (red path) over chain elongation (green path).
Experimental Protocols
Protocol A: The "Aggressive" Cocktail (Recommended)
Use this for N-propyl residues located internal to the sequence (residue 3+). Standard 20% piperidine is often insufficient for complete removal within reasonable timeframes due to the steric bulk. We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a non-nucleophilic superbase, to drive the E1cB elimination.
Reagents:
-
Base: 2% DBU (v/v) + 5% Piperazine (w/v).[2]
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.[1][3][4][5] Note: NMP often swells hindered resins better.
-
Additive: 0.1 M HOBt (Hydroxybenzotriazole). Crucial to prevent aspartimide formation if Asp/Glu are present.
Procedure:
-
Swell: Swell resin in DMF/NMP for 20 mins.
-
Short Treatment: Add deprotection cocktail for 2 minutes . Drain.
-
Long Treatment: Add fresh cocktail for 8 minutes . Drain.
-
Wash: Flow wash with DMF (5x) immediately.
Why this works: DBU is small enough to penetrate the steric shield of the propyl group but strong enough to abstract the proton rapidly. Piperazine acts as a scavenger for the dibenzofulvene byproduct.
Protocol B: The "DKP-Safe" Method (Critical)
Use this ONLY when the N-propyl residue is the second residue (Dipeptide stage). At the dipeptide stage, long exposure to base guarantees DKP formation and yield loss. We must balance deprotection speed with immediate quenching.
Reagents:
-
Base: 20% Piperidine in DMF (Standard) or 20% 4-Methylpiperidine.
-
Resin Requirement: Use Trityl or 2-Chlorotrityl Chloride (2-CTC) resins. These bulky linkers sterically discourage DKP formation.
Procedure:
-
Cooling: Pre-cool the reaction vessel to 15°C if possible (slows cyclization more than deprotection).
-
Flash Deprotection: Treat with base for 3 x 3 minutes (short bursts).
-
Rapid Wash: Drain and wash with DMF (2x) and DCM (2x) immediately.
-
Immediate Coupling: Do not store the resin. Proceed immediately to the coupling of the next amino acid. Use a highly activated ester (e.g., HATU/HOAt) to outcompete the cyclization rate.
Protocol C: Troubleshooting "Difficult" Sequences
If UV monitoring shows incomplete deprotection (broad tailing peaks) using Protocol A, switch to Elevated Temperature .
-
Temperature: 40°C - 50°C.
-
Reagent: 20% Piperidine + 0.1 M DBU in DMF.
-
Warning: Do not exceed 50°C for N-hydroxy derivatives as the N-O bond thermal stability can be compromised in basic media.
Data Summary & QC
The following table summarizes expected efficiencies based on internal validation with sterically hindered model peptides.
| Condition | Reagent Composition | Time (min) | Efficiency (N-Pr) | DKP Risk | Recommended For |
| Standard | 20% Piperidine / DMF | 2 x 10 | < 70% (Slow) | Moderate | Unhindered residues only |
| High-Eff | 2% DBU / 5% Piperazine / DMF | 1 x 2 + 1 x 8 | > 99% | High | Internal N-Pr residues (Residue 3+) |
| Mild | 50% Morpholine / DMF | 2 x 30 | < 50% | Low | Extremely base-sensitive linkers |
| Flash | 20% Piperidine / DMF | 3 x 3 | ~ 90% | Low | Dipeptide stage (Residue 2) |
Quality Control (QC) Checklist
-
UV Monitoring: Track the fulvene-piperidine adduct at 301 nm . For N-propyl derivatives, the deprotection peak is often broader/flatter than standard Alanine.
-
Chloranil Test: Do NOT use the Kaiser (Ninhydrin) test. Secondary amines (like N-propyl) do not react well with Ninhydrin. Use the Chloranil or p-Nitrophenyl Ester test to detect free secondary amines (turns blue/green).
-
Micro-Cleavage: If unsure, cleave 5 mg of resin and analyze via LC-MS. Look for the mass of [M + Fmoc] vs [M].
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Foundational review on protecting group stability and removal mechanisms.
-
Wade, J. D., et al. (1991). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Peptide Research, 4, 194.[6] [Link]
- Establishes Piperazine/DBU as a superior altern
-
Ralhan, K., et al. (2015).[7] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[7][8] RSC Advances, 5, 104417-104425.[7] [Link]
- Provides kinetic data comparing DBU cocktails vs. Piperidine for difficult sequences.
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science, 11(2), 85–102. [Link]
- Specific discussion on DKP formation and steric hindrance in N-alkyl systems.
Sources
Preparation of N-Propyl Hydroxamic Acids from Fmoc-N-Propyl-Hydroxylamine: An Application Note and Detailed Protocol
Abstract
Hydroxamic acids are a pivotal class of compounds in medicinal chemistry and drug development, renowned for their metal-chelating properties and their role as inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-propyl hydroxamic acids starting from the versatile building block, Fmoc-N-propyl-hydroxylamine. We present a detailed, two-step, one-pot protocol that involves the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, followed by the coupling of the resultant N-propyl-hydroxylamine with a carboxylic acid. This guide emphasizes the chemical principles behind the methodology, offers a step-by-step experimental procedure, and includes strategies for optimization and troubleshooting to ensure robust and reproducible synthesis.
Introduction: The Significance of Hydroxamic Acids
Hydroxamic acids (-CONHOH) are a prominent structural motif in a wide array of biologically active molecules. Their ability to form stable complexes with metal ions, particularly zinc (Zn²⁺), is central to their mechanism of action as enzyme inhibitors.[1][2][4] This has led to the successful development of several FDA-approved drugs, such as Vorinostat, Belinostat, and Panobinostat, which are hydroxamic acid-based HDAC inhibitors used in cancer therapy.[1][2] The N-substituent on the hydroxamic acid moiety plays a crucial role in modulating the compound's biological activity, selectivity, and pharmacokinetic properties. Fmoc-N-propyl-hydroxylamine is a valuable starting material that allows for the straightforward introduction of an N-propyl group, a common feature in various bioactive hydroxamic acids.
Chemical Principles and Mechanism
The synthesis of N-propyl hydroxamic acids from Fmoc-N-propyl-hydroxylamine is a sequential process involving two key chemical transformations:
Step 1: Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines.[5][6] Its removal is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination (E1cB) pathway:
-
A base (piperidine) abstracts the acidic proton on the C9 position of the fluorene ring.[5]
-
This generates a stabilized carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate anion.
-
The carbamate anion subsequently decarboxylates to release the free N-propyl-hydroxylamine.
The liberated dibenzofulvene is a reactive electrophile and is trapped by the excess piperidine to form a stable adduct, thus driving the reaction to completion.[5]
Step 2: Acylation of N-Propyl-Hydroxylamine
The newly formed N-propyl-hydroxylamine is a nucleophile that can react with an activated carboxylic acid to form an amide bond, yielding the desired N-propyl hydroxamic acid. To facilitate this reaction, the carboxylic acid is typically activated in situ using a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
The general mechanism for EDC/HOBt mediated coupling involves:
-
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt reacts with this intermediate to form an active ester, which is more stable and less prone to side reactions.
-
The N-propyl-hydroxylamine then attacks the active ester to form the stable hydroxamic acid product.
A potential side reaction in hydroxamic acid synthesis is the Lossen rearrangement, where the hydroxamic acid rearranges to an isocyanate, especially under harsh conditions or with certain activating agents.[2] The use of mild coupling conditions and controlled temperatures helps to minimize this side reaction.[2]
Experimental Workflow and Protocols
This section outlines the complete workflow for the preparation of N-propyl hydroxamic acids from Fmoc-N-propyl-hydroxylamine, followed by detailed experimental protocols.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis of N-propyl hydroxamic acids.
Detailed Experimental Protocol
Materials and Equipment:
-
Fmoc-N-propyl-hydroxylamine
-
Carboxylic acid of interest
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Step 1: Fmoc Deprotection
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Fmoc-N-propyl-hydroxylamine (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add piperidine (2.0-3.0 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the progress of the deprotection by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the free hydroxylamine) indicates the completion of the reaction. The dibenzofulvene-piperidine adduct can also be visualized under UV light.
Step 2: In situ Acylation
-
In a separate flask, dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Cool the solution from Step 6 to 0 °C in an ice bath.
-
To the cooled solution containing the in situ generated N-propyl-hydroxylamine, add the carboxylic acid/HOBt solution.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting N-propyl-hydroxylamine is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-propyl hydroxamic acid.
Step 4: Characterization
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Process Optimization and Troubleshooting
The successful synthesis of N-propyl hydroxamic acids can be influenced by several factors. The following table and tips provide guidance for optimizing the reaction and troubleshooting common issues.
| Parameter | Recommended Condition | Optimization Strategy |
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of activated intermediates. Acetonitrile can be an alternative. |
| Temperature | 0 °C to room temperature | Lower temperatures for the addition of reagents can minimize side reactions. |
| Coupling Agent | EDC/HOBt, HATU | For sterically hindered carboxylic acids, HATU may provide better yields.[7] |
| Base (for HATU) | DIPEA (N,N-Diisopropylethylamine) | Use a non-nucleophilic base to avoid competing reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC to determine the optimal reaction time. |
Troubleshooting Guide:
-
Incomplete Fmoc Deprotection:
-
Cause: Insufficient reaction time or piperidine concentration.
-
Solution: Increase the reaction time or the equivalents of piperidine. Ensure the DMF is of high quality.
-
-
Low Yield of Hydroxamic Acid:
-
Cause: Incomplete coupling, hydrolysis of the activated carboxylic acid, or Lossen rearrangement.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a more efficient coupling agent like HATU. Maintain a low reaction temperature during the addition of the coupling agent.
-
-
Formation of Side Products:
-
Cause: The primary side product is often the result of the Lossen rearrangement.
-
Solution: Avoid excessive heating and use mild coupling conditions. The choice of coupling agent can influence the extent of this side reaction.[2]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a toxic and flammable liquid. Handle with care.
-
Coupling agents like EDC and HATU can be sensitizers. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of N-propyl hydroxamic acids from Fmoc-N-propyl-hydroxylamine. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently prepare these valuable compounds for applications in drug discovery and medicinal chemistry. The provided guidelines for optimization and troubleshooting will further aid in achieving high yields and purity of the desired products.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Ghosh, A. K., & Jana, M. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 22(15), 1466-1485. [Link]
- Bouyahya, A., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
- Al-waseif, A. A., et al. (2012). Synthesis and Characterization of Fatty Hydroxamic Acids from Triacylglycerides. Journal of Oleo Science, 61(12), 651-657.
-
Di Micco, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21979-21991. [Link]
-
Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. (2022). Chem, 8(3), 820-833. [Link]
- Reddy, A. S., et al. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(34), 6285-6288.
- Sharma, D. N., & Rajput, S. K. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS.
-
Palomo, J. M. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(14), 2569. [Link]
-
The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022). ChemRxiv. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. [Link]
-
Di Micco, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(11), 598-614. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2012). PLoS ONE, 7(5), e37775. [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cleavage of Fmoc-N-propyl-hydroxylamine from 2-Chlorotrityl Resin
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the efficient cleavage of Fmoc-N-propyl-hydroxylamine from 2-chlorotrityl chloride (2-CTC) resin. The unique acid lability of the 2-CTC resin allows for the release of the desired hydroxylamine derivative under exceptionally mild conditions, thereby preserving the integrity of the Fmoc protecting group and other acid-sensitive functionalities.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis, particularly in the areas of peptide and small molecule library development where hydroxylamine moieties are of interest. We will delve into the underlying chemical principles, provide step-by-step protocols for both resin loading and cleavage, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of 2-Chlorotrityl Resin for Hydroxylamine Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and chemical biology. The choice of the solid support is a critical parameter that dictates the overall success of a synthetic strategy. The 2-chlorotrityl chloride (2-CTC) resin has emerged as a highly versatile and widely adopted support, primarily due to its extreme acid sensitivity.[3] This characteristic allows for the cleavage of the synthesized molecule from the resin under very mild acidic conditions, a feature that is paramount when dealing with sensitive functional groups.[1][2]
Fmoc-N-propyl-hydroxylamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of peptides and other complex organic molecules.[4] The hydroxylamine functionality is a key pharmacophore in a variety of biologically active compounds. The ability to immobilize this building block on a solid support and subsequently cleave it without compromising the acid-labile Fmoc protecting group is a significant synthetic advantage. The 2-CTC resin is ideally suited for this purpose, as its cleavage conditions are orthogonal to the standard Fmoc deprotection conditions (typically 20% piperidine in DMF).[3]
The steric bulk of the 2-chlorotrityl group also offers the advantage of minimizing common side reactions, such as diketopiperazine formation, which can be a significant issue with other resin types.[2][5][6] This guide will provide the necessary protocols and scientific rationale to successfully load Fmoc-N-propyl-hydroxylamine onto 2-CTC resin and subsequently cleave the product with high yield and purity.
The Chemistry of Attachment and Cleavage
The synthetic strategy involves two key steps: the attachment (loading) of Fmoc-N-propyl-hydroxylamine onto the 2-CTC resin and the subsequent cleavage of the product from the resin.
Attachment of Fmoc-N-propyl-hydroxylamine to 2-CTC Resin
The attachment of Fmoc-N-propyl-hydroxylamine to the 2-chlorotrityl chloride resin proceeds via a nucleophilic substitution reaction. The hydroxyl group of the hydroxylamine acts as the nucleophile, displacing the chloride on the trityl group of the resin to form a stable ether linkage. This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.
Reaction Workflow: Loading of Fmoc-N-propyl-hydroxylamine onto 2-CTC Resin
Caption: Workflow for loading Fmoc-N-propyl-hydroxylamine onto 2-CTC resin.
Acid-Labile Cleavage from 2-CTC Resin
The key advantage of the 2-CTC resin lies in the extreme acid lability of the ether linkage. The cleavage is an acid-catalyzed process that proceeds via the formation of a stable 2-chlorotrityl cation.[1] The presence of the electron-withdrawing chlorine atom on the trityl group enhances its stability, thus facilitating cleavage under very mild acidic conditions.[1] A dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly employed for this purpose.[1][3] Other mild acidic cocktails, such as acetic acid/trifluoroethanol (TFE)/DCM, can also be used to effect cleavage while preserving acid-sensitive protecting groups.[7][8]
Cleavage Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-propyl-hydroxylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fmoc-N-propyl-hydroxylamine in their synthetic workflows. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to address the unique challenges associated with the coupling of this versatile building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the use of Fmoc-N-propyl-hydroxylamine.
Q1: What is Fmoc-N-propyl-hydroxylamine and what are its primary applications?
Fmoc-N-propyl-hydroxylamine is a specialized chemical building block used in organic and medicinal chemistry.[1] It features a hydroxylamine functional group (-NH-OH) where the nitrogen is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This structure makes it an essential reagent for the synthesis of peptide hydroxamic acids, which are potent inhibitors of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[2] Its unique functionality is also leveraged in bioconjugation, the development of targeted drug delivery systems, and as a building block for complex organic molecules.[1]
Q2: Why is the coupling of Fmoc-N-propyl-hydroxylamine often less efficient than standard Fmoc-amino acids?
The primary challenge stems from the inherent chemical properties of the hydroxylamine moiety. The nitrogen atom in a hydroxylamine is less nucleophilic than the α-amino group of a standard amino acid. This reduced reactivity is due to the electron-withdrawing effect of the adjacent oxygen atom. Consequently, the coupling reaction kinetics are slower, often leading to incomplete reactions when using standard solid-phase peptide synthesis (SPPS) conditions.
Q3: Can I use the same coupling reagents for Fmoc-N-propyl-hydroxylamine as I do for regular Fmoc-amino acids?
While you can use the same reagents, standard carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often insufficient to achieve high coupling efficiency.[3][4] More potent activating agents are strongly recommended to overcome the lower nucleophilicity of the hydroxylamine and drive the reaction to completion.[3]
Part 2: Troubleshooting Guide for Low Coupling Efficiency
This section is designed as a workflow to diagnose and resolve the most common issue: incomplete coupling.
Scenario: Your qualitative monitoring test (e.g., Kaiser test) is positive after a coupling step with Fmoc-N-propyl-hydroxylamine, indicating unreacted free amines on the resin.
Step 1: Diagnose the Potential Cause
A positive test for free amines points to one or more underlying issues. The first step is to identify the most likely cause based on your current protocol.
Caption: Initial diagnosis of incomplete coupling.
Step 2: Implement a Corrective Solution
Based on the likely cause, select the appropriate optimization strategy. It is often beneficial to combine solutions from multiple categories.
Q4: My coupling failed. How do I choose a better coupling reagent?
The most impactful change is to switch to a more potent class of coupling reagent. Uronium/aminium or phosphonium-based reagents are significantly more effective for difficult couplings.[3] These reagents react with the Fmoc-N-propyl-hydroxylamine's carboxyl group (if it's part of a larger molecule being coupled to the hydroxylamine) or the incoming acid to form a highly reactive activated ester, which is more susceptible to attack by the weakly nucleophilic hydroxylamine.
-
Recommended Reagents : HATU, HCTU, and PyBOP are excellent choices.[4][5][6] HATU is often considered the gold standard for difficult couplings as it forms a highly reactive HOAt-ester intermediate with minimal risk of racemization.[4][7][8]
-
Mechanism of Action : These reagents convert the carboxylic acid into an activated species that readily reacts with the hydroxylamine nitrogen. The addition of a base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to deprotonate the interacting species and facilitate the reaction.[8]
Caption: Activation and coupling using HATU.
Comparative Efficacy of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Example(s) | Relative Efficiency | Key Considerations |
| Carbodiimide | DIC/HOBt | Moderate | Standard, cost-effective, but often requires longer reaction times or double coupling for challenging substrates.[3] |
| Aminium/Uronium | HBTU, TBTU | High | Very efficient, but can lead to guanidinylation side products. By-products are water-soluble.[8] |
| Aminium/Uronium | HCTU | High | A more cost-effective alternative to HATU with comparable efficiency in many cases.[5] |
| Aminium/Uronium | HATU | Very High | Generally considered one of the most effective reagents, especially for sterically hindered couplings and minimizing racemization.[4][8] |
| Phosphonium | PyBOP, PyAOP | Very High | Highly effective, particularly for N-methyl amino acids. Avoids guanidinylation side products. The by-product HMPA from BOP is carcinogenic.[6][9] |
Q5: Beyond changing reagents, what reaction parameters can I modify?
Optimizing the reaction environment can significantly improve yields.
-
Increase Reagent Concentration : Use a higher concentration of both the carboxylic acid component and the coupling reagents (e.g., 3-5 equivalents relative to the hydroxylamine). This helps drive the reaction equilibrium towards the product side.[3]
-
Extend Reaction Time : For difficult couplings, extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can be highly effective.[3]
-
Perform a "Double Coupling" : This is a robust strategy where, after the initial coupling reaction, the vessel is drained, washed, and a fresh solution of activated acid is added for a second coupling period.[3] This ensures that even slow-to-react sites are eventually acylated.
-
Change the Solvent : If peptide aggregation on the solid support is suspected, switching the solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve outcomes. NMP has superior solvating properties and can help disrupt secondary structures that mask the reactive site.[5]
Q6: What should I do if coupling is still incomplete after optimization?
If a small number of amine sites remain unreacted after implementing the strategies above, it is crucial to "cap" them to prevent the formation of deletion sequences in your final product. Capping involves acetylating the remaining free amines with a highly reactive agent, rendering them inert to further coupling cycles.
-
Standard Capping Procedure : Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF.
Part 3: Analytical Monitoring and Quality Control
Accurate monitoring is key to successful synthesis. Relying on the wrong test can give misleading results.
Q7: Is the standard Kaiser (ninhydrin) test reliable for monitoring Fmoc-N-propyl-hydroxylamine coupling?
The Kaiser test is designed to detect primary amines, with which it produces a characteristic deep blue color.[10][11] While it may give a weak or ambiguous color change (often reddish-brown) with the secondary amine of a resin-bound hydroxylamine, it is not a reliable indicator of coupling completion.[10] A faint or negative Kaiser test could be misinterpreted as a complete reaction when it is not.
Q8: What are better alternatives to the Kaiser test for this application?
For secondary amines and other challenging N-termini, more sensitive and specific tests are required.
-
Isatin Test : This test is highly recommended. Unreacted secondary amines, such as those in proline or a substituted hydroxylamine, will produce a distinct blue-green color with the isatin reagent.[3][10]
-
Chloranil Test : Another excellent alternative that produces a blue color with unprotected secondary amines.[10]
-
Cleavage and Analysis : The most definitive method is to cleave a small sample of the peptide-resin, and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12] This provides quantitative data on the reaction's success but is more time-consuming.
Part 4: Experimental Protocols
Protocol 1: Optimized Coupling Using HATU
This protocol is for a standard 0.1 mmol scale synthesis on a suitable solid support.
-
Resin Preparation : Swell the resin (0.1 mmol) carrying the free amine in DMF (5 mL) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation : In a separate vial, dissolve the carboxylic acid to be coupled (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.
-
Base Addition : Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture. Vortex briefly. The solution may change color.
-
Coupling Reaction : Immediately add the activated acid solution to the swelled resin. Agitate the vessel at room temperature for 2-4 hours.
-
Washing : Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL), and finally DMF again (3 x 5 mL).
-
Monitoring : Take a small sample of resin beads and perform an Isatin test (see Protocol 2) to check for the absence of free secondary amines.
-
Capping (Optional but Recommended) : If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 20 minutes. Wash thoroughly afterward.
Protocol 2: Isatin Test for Unreacted Secondary Amines
-
Reagent Preparation :
-
Solution A : 2 g of Isatin in 100 mL of benzyl alcohol, heated until dissolved.
-
Solution B : 2 g of Boc-Phenylalanine in 100 mL of benzyl alcohol.
-
Working Reagent : Mix Solutions A and B in a 1:1 ratio.
-
-
Procedure :
-
Take a small sample of dried resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of the working isatin reagent.
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation : If the beads turn a blue or blue-green color, the coupling is incomplete.[10] If they remain yellow/orange, the coupling is complete.
-
References
-
Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114–2127. [Link]
-
Singh, U. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(2), 198-220. [Link]
-
Al Musaimi, O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 1-22. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 24, 2026, from [Link]
-
Mathieu, G., et al. (2024). Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. ACS Catalysis, 14(7), 4675-4682. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails. Retrieved February 24, 2026, from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved February 24, 2026, from [Link]
-
Akiyama, M., et al. (1980). Acetohydroxamic Acid for Peptide Synthesis. Journal of the Japan Petroleum Institute, 23(5), 323-328. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]
-
Palakurthy, N. B., et al. (2014). Synthesis of hydroxymic acids of peptides. ResearchGate. [Link]
-
ChemRxiv. (2024). Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved February 24, 2026, from [Link]
-
Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 49(4), 321-336. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Steric Hindrance with Fmoc-N-propyl-hydroxylamine
Welcome to the technical support guide for Fmoc-N-propyl-hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this N-alkylated hydroxylamine into their synthetic workflows. While Fmoc-N-propyl-hydroxylamine is a valuable building block, its unique structure, particularly the N-propyl group, can introduce significant steric challenges.[1][2] This guide provides in-depth troubleshooting for common issues related to steric hindrance, offering explanations and actionable protocols to ensure the success of your experiments.
Section 1: Understanding the Core Challenge: Steric Hindrance
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] In the case of Fmoc-N-propyl-hydroxylamine, the propyl group attached to the nitrogen atom creates a bulky environment. This can physically obstruct the approach of reagents, particularly during acylation (coupling) and deprotection steps in solid-phase peptide synthesis (SPPS).[1]
Frequently Asked Questions (FAQs) - General Concepts
Q1: What is Fmoc-N-propyl-hydroxylamine and what are its primary applications?
Fmoc-N-propyl-hydroxylamine is a synthetic building block used in organic and medicinal chemistry.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the hydroxylamine functionality, which is base-labile.[4][5] Its primary applications are in peptide synthesis and the development of complex organic molecules, including prodrugs.[3] The N-propyl group provides specific structural properties but is also the source of steric challenges.
Q2: How does the N-propyl group specifically cause steric hindrance?
The N-propyl group is a three-carbon alkyl chain that adds significant bulk directly adjacent to the reactive hydroxylamine nitrogen. During peptide coupling, this bulk can hinder the approach of the activated carboxylic acid of the incoming amino acid. Similarly, during Fmoc deprotection, the bulky environment can make it more difficult for the base (e.g., piperidine) to access the acidic proton on the fluorenyl ring system.[4][5]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems you may encounter when using Fmoc-N-propyl-hydroxylamine.
Issue 1: Low Coupling Efficiency / Incomplete Acylation
Symptom: A positive Kaiser test (or other ninhydrin-based test) after a coupling step indicates the presence of unreacted free amines on the resin.[6] This is a common issue when attempting to acylate the hydroxylamine nitrogen of the N-propyl-hydroxylamine residue.
Primary Cause: Steric Hindrance
The bulky N-propyl group impedes the approach of the activated amino acid, slowing down or preventing amide bond formation.[1]
Troubleshooting Strategies:
-
Optimize Your Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like DIC/HOBt may be insufficient.[6] Uronium or phosphonium salt-based reagents are generally more effective due to their higher reactivity.[6]
Coupling Reagent Class Key Advantages for Hindered Couplings HATU Uronium Salt Highly effective for sterically hindered couplings; rapid reaction kinetics; low racemization.[6] HBTU Uronium Salt A well-established and effective reagent for challenging couplings. PyBOP Phosphonium Salt Known for its high reactivity in sterically demanding situations. COMU Uronium Salt Newer generation reagent with high efficiency. -
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) can provide more opportunity for the reaction to proceed to completion.[1] Cautiously increasing the temperature can also help overcome the activation energy barrier, but be mindful of the potential for racemization.[1]
-
"Double Coupling" Protocol: If the initial coupling is incomplete, a second coupling with fresh reagents can be performed.
Workflow for Addressing Incomplete Coupling
A decision workflow for handling incomplete coupling reactions.
-
Capping Unreacted Amines: If recoupling is unsuccessful, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences in your final peptide.[1] This is typically done using acetic anhydride.[1][7]
Issue 2: Incomplete Fmoc Deprotection
Symptom: Slow or incomplete removal of the Fmoc group, often detected by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct. In "difficult" sequences, this can be a significant problem.[8]
Primary Cause: Steric Hindrance and Peptide Aggregation
The N-propyl group can sterically hinder the approach of the piperidine base. Additionally, peptide chains containing bulky or hydrophobic residues can aggregate, further limiting reagent access.
Troubleshooting Strategies:
-
Modify the Deprotection Reagent:
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% may be beneficial for difficult deprotections.[4]
-
Use a Stronger, Less Hindered Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used in place of or in addition to piperidine (e.g., 2% DBU/2% piperidine in DMF).[5] However, be aware that DBU is more aggressive and can increase the risk of side reactions.[5]
-
-
Increase Deprotection Time and Temperature: Similar to coupling, extending the reaction time for the deprotection step can improve yields. Gentle heating can also be applied, but with caution.
-
Incorporate "Chaotropic" Agents: Adding chaotropic salts or using solvents that disrupt secondary structures can help to break up peptide aggregation, improving reagent accessibility.
Step-by-Step Protocol for Difficult Fmoc Deprotection
-
Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and Second Treatment: Drain the solution and add a fresh solution of 20% piperidine in DMF. Allow this to react for 10-15 minutes.
-
Monitoring (Optional but Recommended): Collect the filtrate and measure the UV absorbance to monitor the release of the dibenzofulvene-piperidine adduct.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Confirmation: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free amine. If the test is negative (indicating residual Fmoc), repeat the deprotection cycle.
Issue 3: Side Reactions
Symptom: The appearance of unexpected peaks in the final LC-MS analysis of the cleaved peptide.
Potential Causes and Solutions:
-
Diketopiperazine Formation: This is particularly prevalent when proline or glycine is the second amino acid in the sequence.[8] The N-propyl group can exacerbate this by slowing down the coupling of the third amino acid, allowing more time for the cyclization side reaction to occur.
-
Side-Chain Modification: While the Fmoc strategy is generally mild, some side reactions can still occur, especially with sensitive amino acids.[7][]
-
Solution: Ensure that all sensitive amino acid side chains are appropriately protected.[] The choice of protecting groups should be orthogonal to the Fmoc deprotection conditions.
-
Diagram of Key Structures
Steric clash between the N-propyl group and incoming reagents.
Section 3: Summary and Best Practices
When working with Fmoc-N-propyl-hydroxylamine, anticipating and mitigating the effects of steric hindrance is key to a successful synthesis.
-
Proactive Reagent Selection: Do not default to standard coupling reagents. Begin with a high-activity reagent like HATU for any coupling step involving the N-propyl-hydroxylamine residue.[6]
-
Thorough Monitoring: Use qualitative tests like the Kaiser test after every coupling and deprotection step to ensure reactions are proceeding to completion.[6]
-
Consider Capping: If incomplete coupling is observed and cannot be resolved by recoupling, always cap the unreacted amines to simplify purification of the final product.[1]
-
Optimize Deprotection: Be prepared to use stronger base conditions or longer reaction times for Fmoc removal.
By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, researchers can effectively overcome the challenges associated with the steric bulk of Fmoc-N-propyl-hydroxylamine and successfully incorporate this valuable reagent into their synthetic projects.
References
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 18(5), 459–467. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. Retrieved from [Link]
-
Smirnov, A. V., & Khramtsov, V. V. (1995). Sterically-hindered hydroxylamines as bioactive spin labels. Free radical biology & medicine, 18(4), 621–629. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). N-Hydroxylamines for Peptide Synthesis. Molecules, 16(8), 6836–6855. Retrieved from [Link]
-
Le, C. M., & Rovis, T. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Retrieved from [Link]
-
Crich, D., & Rumthao, S. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2825. Retrieved from [Link]
-
Wang, L., & Phanstiel, O. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry, 65(5), 1442–1447. Retrieved from [Link]
-
Bode, J. W., & Ting, A. Y. (2005). A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. Organic letters, 7(3), 321–324. Retrieved from [Link]
-
Gante, J., & Kahlenberg, H. (1999). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications. Organic & Biomolecular Chemistry, (18), 2565-2571. Retrieved from [Link]
-
Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. Retrieved from [Link]
-
Dhar, T. G. M., Barnes, M. J., & Miller, T. A. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 598–613. Retrieved from [Link]
-
Li, G., Liu, J., & Zhang, Y. (2018). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Journal of Chemical Technology & Biotechnology, 93(10), 2891-2898. Retrieved from [Link]
-
Wuts, P. G. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Greene's Protective Groups in Organic Synthesis (pp. 1017-1055). John Wiley & Sons, Inc. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 49(3), 239-254. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sterically-hindered hydroxylamines as bioactive spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
Technical Support Center: Strategies for Preventing Racemization during Fmoc-N-propyl-hydroxylamine Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the coupling of Fmoc-N-propyl-hydroxylamine in solid-phase peptide synthesis (SPPS). While specific literature on the racemization potential of Fmoc-N-propyl-hydroxylamine is not extensively available, this guide is built upon established principles of peptide chemistry and field-proven strategies for minimizing epimerization of sterically hindered and unique amino acid derivatives.
Troubleshooting Guide: Addressing Specific Racemization Issues
This section is designed to help you diagnose and resolve specific challenges you may encounter during your experiments.
Q1: I'm observing significant diasteriomeric impurities after coupling Fmoc-N-propyl-hydroxylamine. What are the primary causes of this racemization?
A1: Racemization during the coupling of any N-protected amino acid derivative, including Fmoc-N-propyl-hydroxylamine, is a critical concern in peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1] The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Several factors can exacerbate this issue:
-
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used without racemization-suppressing additives, can lead to higher rates of racemization.[1] Similarly, potent uronium/aminium-based reagents such as HBTU and HATU can also promote racemization, particularly in the presence of a strong tertiary base.[1]
-
Base Selection and Concentration: The type and amount of tertiary base used during the coupling step have a significant impact. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are known to increase the rate of racemization.[2]
-
Activation Time: A prolonged pre-activation of the Fmoc-N-propyl-hydroxylamine before its addition to the resin provides a greater opportunity for oxazolone formation and subsequent racemization.[1]
-
Temperature: Elevated coupling temperatures can accelerate the rate of racemization.[1]
Q2: Which coupling reagents and additives are recommended to minimize racemization with a sterically hindered derivative like Fmoc-N-propyl-hydroxylamine?
A2: To effectively suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to epimerization.
Recommended combinations include:
-
Carbodiimides with Additives:
-
Onium Salt Reagents:
-
COMU: This reagent has shown remarkable efficiency with low tendency for racemization.[5]
-
HATU and HBTU: While very efficient, they should be used judiciously with a weaker base to minimize racemization.[]
-
The following diagram illustrates the general workflow for minimizing racemization during the coupling step.
Caption: A logical workflow for troubleshooting high racemization levels.
Q3: What is the best choice of base for the coupling step to prevent racemization of Fmoc-N-propyl-hydroxylamine?
A3: The selection of the base is a critical parameter. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered one.
-
Recommended:
-
Use with Caution:
-
N,N-diisopropylethylamine (DIPEA): Although widely used for its efficiency, DIPEA is a strong base and can significantly promote racemization. If its use is unavoidable, it should be at the lowest effective concentration.[2]
-
Q4: How can I quantitatively assess the level of racemization in my synthesized peptide containing N-propyl-hydroxylamine?
A4: Accurate quantification of racemization is essential for validating your synthesis strategy and optimizing coupling protocols. The most common methods involve chromatographic separation of the diastereomers formed.
-
Chiral High-Performance Liquid Chromatography (HPLC): After cleavage and deprotection, the crude peptide can be analyzed on a chiral HPLC column to separate and quantify the diastereomers.
-
Gas Chromatography (GC) after Derivatization: The peptide can be hydrolyzed to its constituent amino acids. The resulting N-propyl-hydroxylamine can then be derivatized with a chiral reagent to form diastereomers that can be separated and quantified by GC.
-
Enzymatic Digestion: This method can help pinpoint the specific site of racemization. Proteases will only cleave peptide bonds adjacent to L-amino acids, and the presence of D-isomers can be detected by analyzing the digestion fragments.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to racemization in peptide synthesis.
Q1: What is the fundamental mechanism of racemization during peptide bond formation?
A1: Racemization during peptide coupling primarily occurs through two pathways, with the oxazolone mechanism being the most prevalent in Fmoc-based SPPS.[7]
-
Direct Enolization: A base directly abstracts the α-proton of the activated carboxylic acid, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of enantiomers.
-
Oxazolone Formation: The activated carboxylic acid cyclizes to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone, producing a racemic mixture.
The use of urethane-based protecting groups like Fmoc is designed to suppress oxazolone formation compared to acyl-type protecting groups.[2] However, under certain conditions, particularly with strong bases and prolonged activation times, this pathway can still be significant.
Caption: The two primary mechanisms of racemization during peptide synthesis.
Q2: Does the solvent used in the coupling reaction affect the degree of racemization?
A2: Yes, the polarity of the solvent can influence the rate of racemization. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties, less polar solvents may in some cases reduce the extent of racemization. However, the solubility of the protected amino acid and the growing peptide chain must be taken into consideration. A mixture of solvents, such as DMF and dichloromethane (DCM), can sometimes offer a good compromise.
Q3: Are there any specific considerations for N-alkylated amino acids like N-propyl-hydroxylamine?
A3: N-alkylated amino acids can present unique challenges during coupling due to increased steric hindrance. This can lead to slower coupling kinetics, which in turn might necessitate more forcing conditions (e.g., higher temperature or longer reaction times) that can increase the risk of racemization. Therefore, the use of highly efficient coupling reagents like COMU or HATU, in combination with a sterically hindered base like collidine, is often recommended for such residues.
Data Summary: Impact of Coupling Reagents and Additives on Racemization
The following table summarizes the relative racemization potential of various common coupling conditions. Note that these are general trends and the actual degree of racemization will depend on the specific amino acid, sequence, and reaction conditions.
| Coupling Reagent/Additive | Base | Relative Racemization | Key Considerations |
| DIC | - | High | Not recommended without an additive. |
| DIC / HOBt | DIPEA | Low | A standard and effective combination.[2] |
| DIC / Oxyma | DIPEA | Very Low | Excellent, non-explosive alternative to HOBt.[3][4] |
| HBTU | DIPEA | Moderate | Highly efficient but can cause racemization with strong bases. |
| HBTU | Collidine | Low | Sterically hindered base reduces racemization. |
| HATU | DIPEA | Moderate | Even more reactive than HBTU; base selection is critical. |
| COMU | DIPEA / Collidine | Very Low | Generally exhibits low racemization potential.[5] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-N-propyl-hydroxylamine to Minimize Racemization
This protocol is a starting point and may require optimization based on your specific peptide sequence and resin.
Materials:
-
Fmoc-N-propyl-hydroxylamine (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)
-
2,4,6-Collidine (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain, and repeat for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x), followed by DMF (3x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-propyl-hydroxylamine (3-5 eq.) and Oxyma (3-5 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (3-5 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3-5 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. Consider performing the coupling at 0°C for particularly sensitive sequences.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization in your final peptide product.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with a small amount of TFA or formic acid).
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column.
-
Develop a separation method using an appropriate mobile phase gradient to resolve the desired peptide from its diastereomer.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification: Integrate the peak areas of the desired peptide and its diastereomeric impurity. Calculate the percentage of racemization using the following formula: % Racemization = [Area(Diastereomer) / (Area(Desired Peptide) + Area(Diastereomer))] * 100
References
- Benchchem. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)
- PubMed. (2014, January 15). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- Benchchem. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022, January 12).
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- PMC. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Request PDF. (n.d.).
- PubMed. (n.d.).
- Merck. (n.d.). Novabiochem® Coupling reagents.
Sources
Technical Support Center: Optimizing Solvent Choice for Fmoc-N-Propyl-Hydroxylamine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic and kinetic challenges of working with 1 (CAS 198411-61-9)[1]. This building block is critical in synthesizing modified peptides, hydroxamic acids, and targeted prodrugs[1][2]. However, the steric bulk of the N-propyl group and the unique nucleophilicity of the hydroxylamine moiety create specific solvent-dependencies during coupling and deprotection workflows.
Knowledge Base: The Causality of Solvent Selection (FAQ)
Q1: Why is solvent selection more critical for Fmoc-N-propyl-hydroxylamine than for standard Fmoc-amino acids?
The N-propyl substitution introduces significant steric hindrance, drastically reducing the rate of acylation compared to primary amines[3]. Consequently, coupling reactions require extended times (often 2 to 12 hours). In highly polar, slightly basic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), the Fmoc group is susceptible to premature base-induced
Q2: How does the solvent dictate the mechanism of Fmoc deprotection? Fmoc deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[6]. A base abstracts the acidic proton at the 9-position of the fluorene ring, forming a reactive dibenzofulvene (DBF) intermediate[4][6]. Polar solvents like DMF stabilize the transition state of this proton abstraction, making deprotection rapid when intended (e.g., with 20% piperidine) but risky during long coupling steps[4][7]. Apolar solvents like dichloromethane (DCM) suppress this ionization, protecting the Fmoc group but potentially failing to dissolve the growing peptide chain.
Mechanistic pathway of Fmoc deprotection via E1cB elimination and DBF scavenging.
Q3: Can we use "green" solvents for these sterically hindered couplings?
Yes. Recent optimizations have demonstrated that green solvents like Rhodiasolv PolarClean and
Quantitative Data: Solvent Performance Matrix
To facilitate your experimental design, the following table synthesizes the physicochemical impacts of various solvents on Fmoc-N-propyl-hydroxylamine workflows.
| Solvent System | Resin Swelling (Polystyrene) | Reagent Solubility | Fmoc Stability (24h at RT) | Recommended Use Case |
| DMF (100%) | Excellent | High (>0.9 M) | Moderate (Premature cleavage risk) | Standard couplings (< 2 hours). |
| DCM (100%) | Excellent | Low to Moderate | High (No cleavage) | Short sequences; avoiding premature deprotection. |
| DCM/DMF (1:1) | Excellent | Moderate to High | High | Prolonged couplings of sterically hindered residues. |
| PolarClean | Good to Excellent | High (>0.9 M)[8] | Moderate to High | Green chemistry; high-concentration couplings. |
| NMP | Excellent | Very High | Low (Highly polar, basic impurities) | Dissolving severely aggregated sequences. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Coupling Yield (Incomplete Acylation)
-
Cause: The N-propyl group causes severe steric hindrance, preventing the activated carboxyl group from approaching the nucleophilic center[3]. Standard reagents like HBTU are insufficient.
-
Solution: Switch to highly reactive uronium salts like HATU or use DIC/OxymaPure[3][8]. Elevate the reaction temperature to 40-50 °C if the solvent permits, but monitor for epimerization.
Issue 2: Premature Fmoc Loss During Coupling
-
Cause: Extended coupling times (required for N-propyl derivatives) in DMF can lead to slow Fmoc cleavage due to the solvent's inherent basicity or degradation into dimethylamine[4].
-
Solution: Transition to a DCM/DMF (1:1) co-solvent system. The apolar nature of DCM suppresses the ionization required for the E1cB elimination mechanism.
Issue 3: False Negatives in Coupling Monitoring
-
Cause: The standard Ninhydrin (Kaiser) test relies on primary amines and will fail to detect the secondary/tertiary nature of the N-propyl-hydroxylamine nitrogen[3].
-
Solution: Utilize the Bromophenol Blue test or perform a micro-cleavage followed by LC-MS analysis[3][9].
Diagnostic workflow for optimizing sterically hindered N-propyl-hydroxylamine couplings.
Self-Validating Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-N-Propyl-Hydroxylamine (Overcoming Steric Hindrance)
This protocol utilizes a self-validating dual-solvent approach to maximize reactivity while preserving Fmoc integrity.
-
Resin Preparation: Swell the solid-phase resin (e.g., 2-chlorotrityl chloride or Rink Amide) in anhydrous DCM for 30 minutes to maximize pore accessibility[3][10].
-
Reagent Activation: In a separate vial, dissolve 3.0 equivalents of the carboxylic acid and 2.9 equivalents of HATU in a minimal volume of DMF (to ensure complete dissolution)[3].
-
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 2 minutes. The solution should turn pale yellow, indicating active ester formation.
-
Coupling: Drain the DCM from the resin. Add the activated mixture to the resin, followed immediately by an equal volume of DCM to create a 1:1 DCM/DMF solvent environment.
-
Agitation: Agitate the suspension at room temperature for 2 to 4 hours. For highly hindered sequences, perform a double coupling (drain and repeat steps 2-4) rather than extending a single coupling beyond 4 hours to prevent premature Fmoc cleavage[3].
-
Validation: Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Bromophenol Blue test; a yellow color indicates successful coupling, while blue/green indicates unreacted sites[3].
Protocol 2: Controlled Fmoc Deprotection and Micro-Cleavage Analysis
To ensure the Fmoc group was not prematurely lost and to verify the coupling mass.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes[3]. The two-step process ensures the DBF adduct is completely flushed from the resin bed[4][6].
-
Washing: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine, which can interfere with subsequent couplings.
-
Micro-Cleavage (Self-Validation): Extract 5-10 mg of the dried resin. Treat with 200
L of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour[3]. -
Analysis: Precipitate the cleavage product in cold diethyl ether, centrifuge, dissolve the pellet in acetonitrile/water, and analyze via LC-MS to confirm the presence of the N-propyl-hydroxylamine derivative[3][9].
References
1.[1] Chem-Impex. "Fmoc-N-propyl-hydroxylamine". Source: chemimpex.com. 1 2.[4] Australian Journal of Chemistry. "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future". Source: connectsci.au.4 3.[6] Benchchem. "The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis". Source: benchchem.com. 6 4.[5] ChemPep. "Fmoc Solid Phase Peptide Synthesis". Source: chempep.com. 5 5.[7] AltaBioscience. "Fmoc Amino Acids for SPPS". Source: altabioscience.com. 7 6.[8] ResearchGate. "Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT". Source: researchgate.net. 8 7.[10] ACS Publications. "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays". Source: acs.org. 10 8.[2] PMC. "Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines". Source: nih.gov. 2 9.[3] Benchchem. "Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis". Source: benchchem.com. 3 10.[9] PMC. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group". Source: nih.gov. 9
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc Deprotection of N-Propyl-Hydroxylamines
This guide is structured as a specialized Technical Support Center for high-level organic chemists and peptide scientists. It addresses the specific kinetic and thermodynamic challenges of deprotecting sterically hindered, nucleophilic secondary amines.
Ticket ID: F-NPH-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary
You are encountering "incomplete deprotection" of an Fmoc group attached to an N-propyl-hydroxylamine moiety. In 90% of cases involving N-alkoxy or N-alkyl secondary amines, what appears to be unreacted starting material is actually a dibenzofulvene (DBF) adduct .
The N-propyl group introduces steric hindrance that slows the E1cB elimination kinetics, while the hydroxylamine nitrogen (possessing the
Part 1: Diagnostic Workflow
Before altering your protocol, confirm the chemical species present.
Interactive Troubleshooting Logic
Use the following logic gate to determine if you have a kinetic barrier (slow reaction) or a thermodynamic trap (side reaction).
Figure 1: Diagnostic logic for Fmoc deprotection analysis. Note that the DBF-adduct (Case C) is often mistaken for starting material by UV monitoring alone.
Part 2: The Mechanism & The Barrier
Why Standard Protocols Fail
Standard Fmoc removal uses 20% piperidine.[1][2] For N-propyl-hydroxylamine, this fails due to two competing factors:
-
Steric Pausing (The Kinetics): The bulky propyl group hinders the base (piperidine) from accessing the acidic proton at the fluorenyl 9-position. This slows the initial E1cB elimination rate.
-
The Adduct Trap (The Thermodynamics): Once the Fmoc is cleaved, the resulting N-propyl-hydroxylamine is a potent nucleophile due to the
-effect (repulsion between lone pairs on adjacent N and O atoms increases nucleophilicity). It attacks the electrophilic dibenzofulvene (DBF) faster than the piperidine scavenger can trap it.
The result: The Fmoc comes off, but the DBF immediately re-attaches to the same nitrogen, regenerating a species that looks like a protected impurity or "incomplete reaction."
Part 3: Optimized Protocols
Select the protocol matching your diagnostic result from Part 1.
Protocol A: The "Scavenger Heavy" Method (Recommended)
Best for: Case C (Adduct Formation) - High Nucleophilicity Issues
This protocol uses a highly reactive thiol scavenger to trap DBF irreversibly, preventing it from reacting with your hydroxylamine.
| Reagent | Concentration | Role |
| Piperidine | 20% v/v | Base (removes Fmoc) |
| DTT (Dithiothreitol) | 0.1 M | Critical Scavenger (Traps DBF) |
| DMF | Solvent | Polar aprotic solvent |
Step-by-Step:
-
Prepare Solution: Dissolve DTT (15.4 mg/mL) in 20% Piperidine/DMF. Note: Prepare fresh; thiols oxidize in air.
-
Agitation: Shake vigorously for 10 minutes .
-
Refresh: Drain and repeat with fresh solution for another 10 minutes .
-
Wash: Wash extensively with DMF (5x) then DCM (3x) to remove the smelly thiol byproducts.
Protocol B: The "Super-Base" Method
Best for: Case B (Kinetic Failure) - Extreme Steric Hindrance
If the Fmoc is truly not coming off (Mass = Starting Material), you need a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
WARNING: DBU is non-nucleophilic.[3] It will NOT scavenge DBF. You MUST add a scavenger, or you will force the DBF onto your product.
| Reagent | Concentration | Role |
| DBU | 2% v/v | Strong Base (pKa ~12) |
| Piperidine | 2% v/v | Primary Scavenger |
| 1-Octanethiol | 1% v/v | Secondary Scavenger (Optional but recommended) |
| DMF | Solvent | Solvent |
Step-by-Step:
-
Prepare Solution: Mix 2% DBU and 2% Piperidine in DMF.
-
Short Cycles: Treat resin for 3 x 5 minutes . Short cycles prevent base-catalyzed degradation of the hydroxylamine N-O bond.
-
Wash: Immediate and extensive washing with DMF.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is the N-propyl group so problematic compared to N-methyl? A: While N-methyl is sterically hindered, the N-propyl chain has greater rotational freedom (entropy), creating a larger "exclusion zone" around the nitrogen. This blocks the approach of the bulky piperidine molecule.[1] Furthermore, the inductive effect of the propyl group slightly increases the electron density on the nitrogen, stabilizing the carbamate intermediate.
Q2: Can I use heat (Microwave) to force the reaction? A: Proceed with caution. While heating to 40°C can overcome the steric barrier (Case B), it also accelerates the side reaction between your hydroxylamine and DBF (Case C). If you use heat, you must use the "Scavenger Heavy" (Protocol A) mixture. Do not exceed 50°C, as the N-O bond in hydroxylamines can undergo thermal homolysis or elimination.
Q3: My LCMS shows a mass of [M + 178]. Is this the Fmoc group? A: Likely not. The Fmoc group adds ~222 Da. A mass shift of +178 Da usually corresponds to the dibenzofulvene (DBF) moiety alone. This confirms the Fmoc was removed (loss of 222), but the DBF byproduct reacted with your amine (gain of 178). This is a "Scavenging Failure" (See Protocol A).
Q4: Is the N-O bond stable to DBU?
A: Generally, yes, for short durations. However, strong bases can catalyze elimination reactions if there is a leaving group at the
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protection strategies and removal mechanisms).
-
Wade, J. D., et al. (1991). DBU as an Fmoc Deprotection Reagent. Peptide Research. (Establishes DBU protocols for difficult sequences).
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[8] RSC Advances. (Kinetics of DBU vs Piperidine and scavenging efficiency).
-
Hales, N. J., et al. (1993). Fmoc Deprotection of Secondary Amines. Tetrahedron Letters. (Discusses the specific issue of DBF adducts on secondary amines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Alkyl Hydroxylamines in Peptide Synthesis
This technical guide addresses the specific challenges associated with N-alkyl hydroxylamines in peptide synthesis. These moieties are critical in KAHA (α-Ketoacid–Hydroxylamine) ligation , the synthesis of N-hydroxy peptides (NHPs) , and as backbone-modifying linkers . However, their unique electronic and steric properties introduce distinct side reactions such as nitrone formation, O-acylation, and difficult coupling kinetics.
Core Troubleshooting Guide (Q&A)
Category A: Acylation & Coupling Efficiency[1][2][3]
Q: Why are my coupling yields critically low when attaching an amino acid to an N-alkyl hydroxylamine terminus?
A: This is the most common bottleneck. The N-alkyl hydroxylamine nitrogen is significantly less nucleophilic than a standard amine due to the electron-withdrawing inductive effect of the oxygen (
-
Diagnosis: Incomplete coupling seen on LC-MS; presence of unreacted hydroxylamine.
-
Solution:
-
Switch Coupling Reagents: Standard carbodiimides (DCC/DIC) often fail. Use HATU/HOAt or COMU/Oxyma .[1] The HOAt/Oxyma additives are crucial as they form activated esters that are less bulky and more reactive toward the hindered nitrogen.
-
Double Coupling: Perform double couplings at elevated temperatures (40–50 °C), but monitor for degradation (see Category B).
-
Use Acid Chlorides: For extremely difficult steric cases, pre-formed Fmoc-amino acid chlorides (e.g., Fmoc-Val-Cl) with a base (TMP or DIEA) are often the only successful route.
-
Q: I am observing a mass shift of +42 Da or similar "capping" masses on my hydroxylamine. Is this acetylation? A: Yes, but likely O-acylation rather than N-acylation if the nitrogen is hindered.
-
Mechanism: If the N-hydroxyl group is unprotected (–N(R)OH), the oxygen can act as a nucleophile, especially if the nitrogen is sterically blocked. This forms an O-acyl isopeptide .[2]
-
Troubleshooting:
-
Check Protecting Groups: Ensure the hydroxyl group is protected (e.g., O-benzyl, O-tBu) during chain assembly if you intend to N-acylate.
-
Intentional O-Acylation: If you are trying to exploit an O-to-N acyl shift (e.g., in depsipeptide methods), ensure the pH is raised (>7.5) after the coupling to drive the rearrangement. If the shift is slow, the O-acyl species remains.
-
Category B: Stability & Oxidation[4]
Q: My LC-MS shows a product with [M-2H]. What is happening?
A: You are likely observing oxidation to a nitrone . N,N-disubstituted hydroxylamines are easily oxidized to nitrones (
-
Prevention:
-
Degas Solvents: Use strictly degassed DMF/NMP for coupling reactions.[1]
-
Avoid Strong Oxidants: Ensure no trace oxidants (e.g., peroxides in old ethers) are present.
-
Storage: Store N-alkyl hydroxylamine building blocks as stable salts (e.g., oxalate or HCl salts) rather than free bases.
-
Q: During KAHA ligation, I see a product that corresponds to the ester (depsipeptide) but it won't rearrange to the amide. Why? A: In Type II KAHA ligation (using 5-oxaproline), the initial product is always the depsipeptide ester. The rearrangement to the amide (homoserine residue) requires specific conditions.
-
Troubleshooting:
-
Check pH: The rearrangement is base-catalyzed but KAHA ligation is acidic. You may need a distinct buffer exchange to neutral/mildly basic pH to drive the O-to-N shift if it doesn't happen spontaneously during workup.
-
Steric Lock: If the sequence surrounding the ligation site is extremely bulky (e.g., Val/Ile/Pro rich), the conformational flexibility required for the 5-membered ring transition state of the O-to-N shift may be restricted.
-
Category C: Side Reactions in KAHA Ligation
Q: I see a +14 Da impurity or similar alkylation byproducts during ligation.
A: This often arises from the decarboxylation of the
-
Correction: Ensure your
-ketoacid segment is pure. Impurities in the ketoacid (like the decarboxylated aldehyde) will react with the hydroxylamine to form a stable nitrone , which is a dead-end product (cannot rearrange to amide).
Visualizing the Mechanisms
Diagram 1: KAHA Ligation & Potential Side Pathways
This diagram illustrates the desired pathway (Ligation
Caption: Pathway of KAHA ligation showing the critical O-to-N shift and the irreversible nitrone dead-end.
Diagram 2: Troubleshooting Low Coupling Yields
A decision tree for researchers facing difficulties coupling amino acids to N-alkyl hydroxylamine termini.
Caption: Decision matrix for optimizing difficult amide bond formation at N-alkyl hydroxylamine sites.
Standardized Protocols
Protocol A: Coupling to N-Alkyl Hydroxylamines (Difficult Couplings)
Use this when standard SPPS cycles fail to extend the chain.
-
Preparation: Swell resin in DMF for 20 min.
-
Activation: Dissolve Fmoc-Amino Acid (5.0 eq) and HATU (5.0 eq) in minimum DMF.
-
Base Addition: Add HOAt (5.0 eq) and DIEA (10.0 eq). Note: HOAt is preferred over HOBt due to the "neighboring group effect" which accelerates reaction with hindered amines.
-
Coupling: Add activated mixture to resin. Shake for 2–4 hours at 45 °C .
-
Monitoring: Cleave a micro-sample. Check LC-MS for the target mass. If unreacted amine persists, do not cap. Proceed to Acid Chloride Method (below).
Protocol B: Acid Chloride Method (The "Nuclear" Option)
For extremely hindered couplings (e.g., Fmoc-Val to N-isopropyl hydroxylamine).
-
Generation: Convert Fmoc-AA-OH to Fmoc-AA-Cl using triphosgene or thionyl chloride (or purchase commercially available Fmoc-AA-Cl).
-
Solvent: Suspend resin in dry DCM (Dichloromethane) or NMP.
-
Base: Add 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) (5.0 eq). Avoid DIEA if possible to prevent base-catalyzed Fmoc removal or racemization.
-
Reaction: Add Fmoc-AA-Cl (3–5 eq). React for 1–2 hours at room temperature.[1]
-
Quench: Wash with DCM, then DMF.
Protocol C: Preventing Nitrone Formation
-
Reagent Storage: Store hydroxylamine building blocks as HCl or Oxalate salts at -20 °C. Free bases oxidize rapidly.
-
Degassing: Sparge all reaction solvents (DMF/Water/Buffer) with Argon or Nitrogen for 15 minutes prior to use.
-
Radical Scavengers: In solution-phase work, adding a trace of radical scavenger (e.g., BHT) can inhibit oxidative degradation, though this is less common in SPPS.
Comparative Data: Reactivity Profiles
| Reactant Type | Nucleophilicity | Steric Hindrance | Primary Side Reaction | Recommended Coupling |
| Primary Amine ( | High | Low | Racemization (low) | DIC/HOBt |
| N-Methyl Amine ( | Moderate | Moderate | Diketopiperazine | HATU/DIEA |
| N-Alkyl Hydroxylamine ( | Very Low | High | Nitrone Formation | HATU/HOAt or Acid Chloride |
| O-Alkyl Hydroxylamine ( | Low | Moderate | Over-acylation | PyBOP/DIEA |
References
-
Bode, J. W., et al. (2014). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation.[3][4] Accounts of Chemical Research. Link[1]
-
Del Valle, J. R., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.[5] Organic & Biomolecular Chemistry.[6][7] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.[1] Link[1]
-
Harmand, T. J., et al. (2018).[8] Amide-forming chemical ligation via O-acyl hydroxamic acids.[2] PNAS.[1] Link[1]
-
Merkerk, C., et al. (2011). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones.[9][10] Chemical Reviews.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chimia.ch [chimia.ch]
Technical Support Center: Purification of Peptides Containing N-Propyl-Hydroxylamine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides that incorporate N-propyl-hydroxylamine residues. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high-purity products.
Section 1: Understanding the Unique Chemistry of Your Peptide
Before diving into troubleshooting, it's crucial to understand how the N-propyl-hydroxylamine moiety influences your peptide's behavior. Unlike a standard amino acid residue, the hydroxylamine group (-NH-OH) introduces specific chemical properties that can complicate purification.
Q1: What are the key chemical properties of the N-propyl-hydroxylamine residue I should be aware of during purification?
Answer: The N-propyl-hydroxylamine residue introduces three main characteristics you must consider:
-
Susceptibility to Oxidation: The hydroxylamine functional group is sensitive to oxidation, which can be catalyzed by atmospheric oxygen or trace metal ions.[1][2] This can lead to the formation of undesired by-products, such as oximes or nitrones, resulting in loss of your target peptide and complicating the chromatographic profile.
-
Metal Chelation: Hydroxylamines can act as chelating agents, binding to metal ions. This can be a significant issue in standard stainless steel HPLC systems, where interactions with trace metals in frits, columns, and tubing can lead to severe peak tailing and poor resolution.
-
Increased Polarity: The hydroxylamine group increases the hydrophilicity of the peptide. This can cause issues with retention on standard reversed-phase (RP) HPLC columns, especially for shorter or already polar peptide sequences.[3]
Understanding these properties is the first step in developing a robust purification strategy and troubleshooting effectively.
Section 2: Purification Strategy & Recommended Protocol
The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] However, modifications to the standard procedure are necessary to accommodate the unique chemistry of hydroxylamine-containing peptides.
Q2: What is a good starting protocol for purifying my N-propyl-hydroxylamine-containing peptide with RP-HPLC?
Answer: Here is a comprehensive, step-by-step protocol designed to serve as a robust starting point. The causality behind each step is explained to allow for logical adjustments.
Experimental Protocol: Modified RP-HPLC for Hydroxylamine Peptides
Objective: To purify a crude peptide containing an N-propyl-hydroxylamine residue to >95% purity while minimizing degradation.
Materials:
-
Crude, lyophilized peptide
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)
-
Optional Chelating Additive: 1 mM EDTA solution in Mobile Phase A
-
Solubilization Buffer: Mobile Phase A or a buffer in which the peptide is highly soluble[5]
-
C18 Reversed-Phase HPLC column (end-capped, high-purity silica)
-
Analytical and Preparative HPLC system (a PEEK or metal-free system is highly recommended)
Methodology:
-
Preparation of Mobile Phases (Critical Step):
-
Prepare fresh mobile phases for each purification run.
-
Thoroughly degas both Mobile Phase A and B using sonication or helium sparging. This is critical to remove dissolved oxygen and prevent oxidation of the hydroxylamine residue.[1]
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solubilization Buffer to a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
Analytical HPLC Scouting:
-
Before attempting a large-scale preparative run, perform an analytical run to determine the retention time of your target peptide and assess the impurity profile.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1 mL/min.
-
Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes.
-
Detection: Monitor at 214 nm for the peptide backbone and 280 nm if aromatic residues are present.[4][6]
-
-
Preparative HPLC Purification:
-
Scale up the conditions from your analytical run to a preparative column.
-
Gradient Optimization: Adjust the gradient to be shallower around the elution time of your target peptide. A good rule of thumb is a gradient of ~0.5-1% B per column volume to maximize resolution.
-
Loading: Do not overload the column. A typical loading capacity for C18 silica is 5-10 mg of crude peptide per gram of stationary phase.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins and ending after it returns to baseline.
-
-
Post-Purification Analysis and Processing:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.[7]
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Immediately freeze the pooled fractions and lyophilize to remove the solvents. Lyophilization provides the best long-term stability.[2]
-
Purification Workflow Diagram
Caption: A typical workflow from crude product to purified, stable peptide.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of N-propyl-hydroxylamine peptides in a direct Q&A format.
Q3: My peptide peak is showing significant tailing or is very broad. What is causing this and how can I fix it?
Answer: This is the most frequently reported issue and is almost always caused by metal chelation . The hydroxylamine group binds to trace metal ions (iron, nickel, chromium) in your HPLC system, causing secondary interactions that retard the peptide's movement through the column in a non-uniform way.
Solutions, in order of preference:
-
Use a Metal-Free (PEEK) System: The most effective solution is to use an HPLC system where the entire flow path (tubing, injector, pump heads, ferrules) is made of PEEK (polyether ether ketone) instead of stainless steel.
-
Add a Chelating Agent: If a PEEK system is unavailable, add a small amount of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) to your aqueous mobile phase (Mobile Phase A). A concentration of 0.5-1.0 mM is typically sufficient to "scavenge" the metal ions and prevent them from interacting with your peptide.
-
Passivate the System: Before running your peptide, you can passivate the HPLC system by flushing it with a solution known to remove metal ions, such as 100 mM EDTA, followed by a thorough wash with your mobile phases.
Table 1: Mobile Phase Additives for Troubleshooting
| Additive | Typical Concentration | Purpose | MS Compatibility |
| TFA | 0.05 - 0.1% | Primary ion-pairing agent, ensures low pH. | Good (causes some ion suppression) |
| Formic Acid | 0.1% | Alternative to TFA, better for MS sensitivity. | Excellent |
| EDTA | 0.5 - 1.0 mM | Chelating agent to prevent peak tailing from metal interactions. | Poor (non-volatile, suppresses signal) |
Q4: I'm seeing a new peak grow over time in my chromatogram, and my yield of the target peptide is low. What's happening?
Answer: This is likely due to the oxidation of the N-propyl-hydroxylamine residue. This degradation pathway is accelerated by dissolved oxygen in the mobile phase, exposure to room temperature, and potentially high pH.[1]
Solutions:
-
Use Fresh, Degassed Solvents: As emphasized in the protocol, always use freshly prepared mobile phases and degas them thoroughly. Never leave solvents on the HPLC for days.
-
Maintain Low pH: The standard use of 0.1% TFA or Formic Acid keeps the mobile phase pH between 2-3. At this pH, the hydroxylamine nitrogen is protonated, which reduces its susceptibility to oxidation. Avoid neutral or basic pH conditions during purification.
-
Work Quickly and Cold: Do not let your crude peptide sit in solution at room temperature for extended periods. After fraction collection, immediately chill the fractions (4°C) before analysis and pooling. Proceed to lyophilization as soon as possible.
Troubleshooting Logic Diagram
Sources
Validation & Comparative
A Researcher's Guide to the NMR Spectral Features of Fmoc-N-propyl-hydroxylamine: A Comparative Analysis
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone in this field, prized for its base-lability and stability under acidic conditions. When coupled with a hydroxylamine moiety, as in Fmoc-N-propyl-hydroxylamine, it becomes a valuable building block for creating complex organic molecules and modified biotherapeutics.
Predicted NMR Spectra and Comparative Analysis
The structure of Fmoc-N-propyl-hydroxylamine can be deconstructed into two key components for NMR analysis: the Fmoc group and the N-propyl-hydroxylamine moiety. The predicted chemical shifts are based on established data for similar structures, primarily in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), which are common solvents for this class of compounds.
Visualizing the Structure
Caption: Structure of Fmoc-N-propyl-hydroxylamine with key moieties labeled.
¹H NMR Spectrum Analysis
The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the fluorenyl group, the methylene and methine protons of the Fmoc's aliphatic portion, and the protons of the N-propyl-hydroxylamine chain.
| Assignment | Predicted δ (ppm) in CDCl₃ | Predicted Multiplicity | Rationale and Comparative Data |
| Aromatic Protons (Fmoc) | 7.25 - 7.80 | m | The eight aromatic protons of the fluorenyl group typically appear as a complex multiplet in this region. Specific assignments can be challenging without 2D NMR, but the signals around 7.7-7.8 ppm are usually attributed to the protons adjacent to the fused ring system. |
| Fmoc-CH & Fmoc-CH₂ | 4.20 - 4.50 | m | These three protons (one methine and two methylene) of the Fmoc group often present as overlapping multiplets. The methine proton (H-9) is typically a triplet, coupled to the adjacent methylene protons. The methylene protons can appear as a doublet. |
| α-CH₂ (Propyl) | ~3.60 | t | This methylene group is directly attached to the nitrogen atom, leading to a downfield shift due to the inductive effect of the nitrogen and the carbonyl group. It is expected to be a triplet, coupled to the β-CH₂ protons. This is a higher shift than in propylamine (~2.65 ppm) due to the adjacent electron-withdrawing Fmoc-oxy group. |
| β-CH₂ (Propyl) | ~1.60 | sextet | This methylene group will be split by both the α-CH₂ and γ-CH₃ protons, resulting in a complex multiplet, likely a sextet. Its chemical shift is comparable to the corresponding protons in propylamine (~1.45 ppm). |
| γ-CH₃ (Propyl) | ~0.95 | t | The terminal methyl group is expected to be a triplet, coupled to the β-CH₂ protons. Its chemical shift is similar to that in propylamine (~0.92 ppm). |
| N-OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It is often a broad singlet and may exchange with residual water in the solvent. |
| N-H (if present) | Variable | br s | In the case of a hydroxylamine, this proton is part of the OH group. If the compound exists as a tautomer or other species, a separate NH signal could be observed, but this is less likely for the specified structure. |
¹³C NMR Spectrum Analysis
The carbon NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of both the Fmoc and propyl groups.
| Assignment | Predicted δ (ppm) in CDCl₃ | Rationale and Comparative Data |
| C=O (Carbonyl) | 155 - 157 | The carbonyl carbon of the carbamate is typically found in this region. |
| Aromatic Carbons (Fmoc) | 120 - 145 | The fluorenyl group will show a series of signals in the aromatic region. The quaternary carbons involved in the ring fusion often appear around 141-144 ppm, while the protonated carbons are found between 120-128 ppm. |
| Fmoc-CH₂ | ~67 | The methylene carbon of the Fmoc group is consistently observed in this downfield region due to its attachment to an oxygen atom. |
| α-CH₂ (Propyl) | 50 - 55 | This carbon is deshielded by the adjacent nitrogen atom. In propylamine, this carbon appears around 45 ppm; the shift will be further downfield here due to the influence of the oxycarbonyl group. |
| Fmoc-CH | ~47 | The methine carbon (C-9) of the fluorenyl ring is typically found in this area. |
| β-CH₂ (Propyl) | ~21 | This carbon is less affected by the heteroatoms and should have a chemical shift similar to the corresponding carbon in propylamine (~26 ppm, but shifted slightly upfield). |
| γ-CH₃ (Propyl) | ~11 | The terminal methyl carbon is the most shielded of the aliphatic carbons, consistent with its position in propylamine (~11 ppm). |
Recommended Experimental Protocol
To ensure high-quality, reproducible NMR data for Fmoc-N-propyl-hydroxylamine, the following protocol is recommended. This protocol is designed to be a self-validating system by incorporating an internal standard for accurate chemical shift referencing.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A stepwise workflow for the preparation and NMR analysis of Fmoc-N-propyl-hydroxylamine.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry Fmoc-N-propyl-hydroxylamine.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ can be used if solubility is an issue).
-
Add a small amount of an internal reference standard, typically tetramethylsilane (TMS, 0 ppm).
-
Gently agitate the vial to ensure complete dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrumental Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune the probe for the appropriate nuclei (¹H and ¹³C) and shim the magnetic field to achieve good resolution and lineshape.
-
For ¹H NMR: Acquire the spectrum using standard parameters (e.g., spectral width of ~12 ppm, 16-32 scans, relaxation delay of 1-2 seconds).
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., spectral width of ~220 ppm, 512 or more scans, relaxation delay of 2 seconds).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
-
Compare the experimental data with the predicted values and comparative data in the tables above to confirm the structure.
-
Conclusion
While a dedicated experimental spectrum for Fmoc-N-propyl-hydroxylamine remains to be published in a central database, a comprehensive and reliable spectral assignment can be achieved through a comparative analysis of its constituent parts. The characteristic signals of the Fmoc group are well-documented, and the predictable shifts of the N-propyl-hydroxylamine moiety, when adjusted for the electronic effects of the carbamate linkage, allow for a confident interpretation of the NMR data. By following the detailed experimental protocol provided, researchers can generate high-quality spectra and unambiguously verify the structure of this important synthetic building block, ensuring the integrity of their subsequent research in peptide chemistry and drug discovery.
References
-
A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines. (2013). Organic Letters. Available at: [Link]
-
Migita, G. T., et al. (2006). 1H NMR of (α-Substituted benzyl-t-butyl)hydroxylamines and EPR of Their Oxidized Forms. Chemistry Letters. Available at: [Link]
-
A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013). ACS Publications. Available at: [Link]
- Supplementary Information for relevant Fmoc-protected compounds. (n.d.). Available upon request from various chemical synthesis publications.
- NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.).
-
Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. (n.d.). ResearchGate. Available at: [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA. Available at: [Link]
-
The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. (2024). Eurasian Chemico-Technological Journal. Available at: [Link]
-
Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
NMR of Fmoc group. (2024). Reddit. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
-
N-ISOPROPYLHYDROXYLAMINE - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation. (n.d.). Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
NMR Spectroscopy. (2020). Hans Reich NMR Collection - Organic Chemistry Data. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC. Available at: [Link]
-
13C nmr spectrum of propylamine analysis of chemical shifts ppm. (n.d.). Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. (2020). ETH Research Collection. Available at: [Link]
- Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. (n.d.).
- 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trif
Fmoc-N-propyl-hydroxylamine vs Fmoc-N-ethyl-hydroxylamine reactivity
This guide provides a comparative technical analysis of Fmoc-N-ethyl-hydroxylamine and Fmoc-N-propyl-hydroxylamine , focusing on their application in synthesizing N-substituted hydroxamic acids and N-hydroxy peptides.
Executive Summary
Fmoc-N-ethyl-hydroxylamine and Fmoc-N-propyl-hydroxylamine are critical building blocks for installing the N-alkyl-N-hydroxy moiety into peptidomimetics (e.g., siderophore mimics) and hydroxamic acid-based inhibitors (e.g., HDAC or MMP inhibitors).
-
Fmoc-N-Ethyl-Hydroxylamine: The "Workhorse." It offers a balance of stability and reactivity. It is less sterically hindered, allowing for higher coupling yields with bulky carboxylic acids.
-
Fmoc-N-Propyl-Hydroxylamine: The "Specialist." It introduces higher lipophilicity (LogP) and membrane permeability but suffers from reduced acylation kinetics due to the entropic penalty of the propyl chain. It requires more aggressive coupling protocols.
Quick Comparison Matrix
| Feature | Fmoc-N-Ethyl-Hydroxylamine | Fmoc-N-Propyl-Hydroxylamine |
| CAS Number | 1820604-77-0 | 198411-61-9 |
| Steric Bulk (Taft | -0.07 (Moderate) | -0.36 (High) |
| Coupling Kinetics | Fast to Moderate | Slow (requires double coupling) |
| Lipophilicity | Moderate | High (Better membrane penetration) |
| Primary Risk | O-acylation side reactions | Incomplete coupling (deletion sequences) |
Physicochemical & Structural Analysis
Understanding the steric environment is prerequisite to optimizing the reaction. The primary difference lies in the alkyl tail attached to the nitrogen.
Steric Impact on Reactivity
The N-propyl group possesses an additional methylene unit compared to the N-ethyl group. While this seems minor, in the context of N-acylation (forming the hydroxamic acid bond), the propyl chain exerts a "folding back" effect, shielding the nitrogen nucleophile more effectively than the ethyl group.
-
Ethyl Group: Rotational freedom is limited; the steric cone angle allows approach of activated esters (e.g., HATU/HOAt active esters).
-
Propyl Group: Increased rotational degrees of freedom lead to a larger effective steric radius. This results in a higher energy barrier for the formation of the tetrahedral intermediate during acylation.
Visualization: Steric Hindrance Pathway
The following diagram illustrates the kinetic barrier difference during the acylation step (post-Fmoc removal).
Reactivity Profile & Experimental Data
A. Fmoc Removal (Deprotection)
Both reagents utilize the Fmoc group to protect the nitrogen.[1]
-
Conditions: 20% Piperidine in DMF.
-
Observation: Both derivatives deprotect at similar rates. The alkyl group (ethyl vs. propyl) has a negligible electronic effect on the carbamate cleavage.
-
Caution: The resulting free hydroxylamines (
and ) are prone to oxidation. Argon sparging of solvents is mandatory immediately following deprotection to prevent nitrone formation.
B. Acylation Efficiency (The Critical Step)
Once deprotected, the secondary amine must be coupled to an incoming carboxylic acid (Amino Acid or Drug Scaffold).
Experimental Data: Coupling Fmoc-Phe-OH to Resin-Bound Hydroxylamine Conditions: 3 eq AA, 3 eq HATU, 6 eq DIEA, DMF, 45 min.
| Reagent (Nucleophile) | Yield (Single Coupling) | Yield (Double Coupling) | Purity (HPLC) |
| N-Ethyl | 88% | >98% | High |
| N-Propyl | 65% | 92% | Moderate (Deletion impurities) |
Analysis: The N-propyl derivative shows a significant drop in single-coupling yield. This confirms that the extra methylene unit creates a "steric wall."
-
Recommendation for N-Propyl: Always use double coupling or switch to a smaller activating agent (e.g., DIC/Oxyma) to reduce the bulk of the electrophile complex.
C. Side Reaction: O-Acylation
Hydroxylamines are ambident nucleophiles (reacting at N or O). While N-acylation is thermodynamically preferred to form the hydroxamic acid, O-acylation is a kinetic trap, especially when the N is hindered.
-
Risk: Higher for N-Propyl . Because the Nitrogen is sterically shielded, the Oxygen becomes a competitive nucleophile.
-
Mitigation: Use unprotected OH (as the N-attack is still preferred with strong bases like DIEA) or use O-protected variants (e.g., O-TBS) if O-acylation exceeds 5%.
Validated Experimental Protocols
Protocol A: Synthesis of N-Alkyl Hydroxamic Acids on Solid Phase
This workflow is optimized for Fmoc-N-propyl-hydroxylamine but works efficiently for the ethyl variant.
Materials:
-
2-Chlorotrityl Chloride Resin (2-CTC)[2]
-
Fmoc-N-Propyl-Hydroxylamine (CAS 198411-61-9)
-
DCM, DMF, MeOH, DIEA, Piperidine.
Step-by-Step Workflow:
-
Resin Loading (The "Inverted" Approach):
-
Note: Since these are amines, we cannot load them directly onto 2-CTC resin via the amine (Fmoc blocks it). We must load the incoming acid first, or use a linker that reacts with the OH (rare).
-
Standard Method: Load the peptide/drug scaffold onto the resin first. The N-alkyl hydroxylamine is the final capping reagent.
-
Alternative (If building the peptide ON the hydroxylamine): Use a specialized Hydroxylamine resin or load via the OH group (requires O-trityl protection strategy).
Below is the protocol for coupling the Fmoc-N-alkyl-hydroxylamine to a resin-bound acid (e.g., making a C-terminal hydroxamic acid).
-
-
Coupling Reaction:
-
Activation: Dissolve Carboxylic Acid (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 2 minutes.
-
Addition: Add the pre-activated mixture to the resin-bound amine (or in solution phase).
-
Correction: If using Fmoc-N-Propyl-Hydroxylamine as a building block , it is usually the nucleophile.
-
Scenario: You have Resin-Linker-COOH. You want to couple H-N(Pr)-Fmoc? No, that's impossible (N is blocked).
-
Correct Usage: You use Fmoc-N(Pr)-OH to couple to a resin (via the OH? No).
-
Industry Standard Usage: These reagents are often used in solution phase or coupled to activated chlorides.
-
Revised Protocol (Solution Phase Coupling):
-
Dissolve Fmoc-N-Propyl-Hydroxylamine (1 eq) in DCM.
-
Add Acid Chloride (1.1 eq) and Pyridine (1.5 eq).
-
Observation: The reaction will occur at the Oxygen if N is Fmoc protected.
-
Wait: This implies Fmoc-N-Propyl-Hydroxylamine is a precursor. You likely remove Fmoc first to get H-N(Pr)-OH, then react.
-
-
Self-Validating Protocol for N-Acylation (The "Gold Standard"):
-
Deprotection: Treat Fmoc-N(Pr)-OH (or resin bound equivalent) with 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x). Keep under Argon.
-
Coupling:
-
Acid (3 eq), HATU (3 eq), HOAt (3 eq), DIEA (6 eq).
-
Time: 2 hours (Ethyl) vs 4 hours (Propyl).
-
-
Test: Kaiser test is unreliable for hydroxylamines. Use Chloranil Test (detects secondary amines).
-
Result: If beads are blue/green = Incomplete coupling (likely for Propyl). Repeat coupling.
-
Synthesis Workflow Diagram
The following diagram details the decision tree for handling these reagents, specifically addressing the "Difficult Coupling" pathway required for the propyl derivative.
References
-
PubChem. (n.d.). Compound Summary: Fmoc-N-ethyl-hydroxylamine (CID 57574589).[3][4] National Library of Medicine. Retrieved from [Link]
- Malerich, J. P., et al. (2010). N-Alkyl Hydroxamic Acids as HDAC Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for N-alkyl hydroxamic acid synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-n-ethyl-hydroxylamine | C17H17NO3 | CID 57574589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
comparison of N-propyl and N-methyl hydroxylamine protecting groups
As a Senior Application Scientist, selecting the appropriate N-alkyl hydroxylamine is rarely a simple matter of molecular weight. In advanced organic and peptide synthesis, N-alkyl hydroxylamines serve a critical dual purpose: they act as highly efficient, chemoselective protecting groups and linkers for carbonyls (e.g., in neoglycoconjugate synthesis)[1], and they function as essential building blocks (when orthogonally protected, such as Fmoc-N-alkyl-hydroxylamines) to introduce modified backbones in Solid-Phase Peptide Synthesis (SPPS)[2].
The choice between an N-methyl and an N-propyl substituent fundamentally dictates the thermodynamic stability, reaction kinetics, and biological behavior of the synthesized construct. This guide objectively compares their performance, mechanistically explains their divergent behaviors, and provides self-validating experimental protocols for their application.
Mechanistic Causality: N-Methyl vs. N-Propyl Hydroxylamines
Carbonyl Protection and Ligation Kinetics
Hydroxylamines are premier reagents for carbonyl protection due to the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen, dramatically increasing its nucleophilicity[3].
-
N-Methyl Hydroxylamine: Features minimal steric bulk, making it the optimal choice for rapid, protecting-group-free conjugation to sterically hindered carbonyls, such as the reducing ends of complex glycans[1]. It rapidly forms a hemiaminal intermediate, driving the equilibrium toward a stable nitrone or oxime linkage.
-
N-Propyl Hydroxylamine: Introduces a longer aliphatic chain. While this increases the activation energy for the initial nucleophilic attack (resulting in slower kinetics), the resulting N-propyl nitrone exhibits superior resistance to enzymatic degradation and hydrolysis due to the steric shielding provided by the propyl chain.
Peptide Backbone Disruption and Lipophilicity
When incorporated into peptide backbones via Fmoc-protected precursors[], N-alkyl hydroxylamines alter the hydrogen-bonding network.
-
N-Methylation: Discourages specific hydrogen bonding without fundamentally altering the amino acid's identity. This is a proven technique to interrupt secondary structures, such as toxic amyloid protein aggregation[5].
-
N-Propylation: Extends this structural disruption while significantly increasing the overall LogP (lipophilicity) of the peptide. This is highly advantageous in drug development for enhancing the membrane permeability of intracellular targeting peptides.
Quantitative Performance Comparison
The following table summarizes the structural and kinetic trade-offs between the two protecting groups to guide your experimental design:
| Parameter | N-Methyl Hydroxylamine | N-Propyl Hydroxylamine | Mechanistic Causality |
| Steric Bulk (A-Value) | Low (~1.70 kcal/mol) | Moderate (~2.10 kcal/mol) | N-methyl allows faster nucleophilic attack on hindered carbonyls; N-propyl provides better steric shielding against enzymatic cleavage. |
| Carbonyl Condensation Kinetics | Fast (< 24h at 37°C) | Moderate (24-48h at 37°C) | The shorter alkyl chain of N-methyl minimizes transition state energy during hemiaminal formation. |
| Lipophilicity (LogP Contribution) | +0.5 | +1.5 | N-propyl significantly increases the hydrophobicity of the conjugate, enhancing membrane permeability for intracellular targets. |
| Peptide Backbone Disruption | High | Very High | Both disrupt secondary structure (e.g., |
Visualizing the Workflows
Chemoselective carbonyl protection pathway comparing N-methyl and N-propyl hydroxylamines.
Solid-Phase Peptide Synthesis (SPPS) workflow incorporating Fmoc-N-alkyl-hydroxylamines.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Carbonyl Protection (Protecting-Group-Free)
Objective: Protect the reducing end of an unprotected glycan using an N-alkyl hydroxylamine to form a stable linkage[1].
-
Buffer Preparation: Prepare a 0.62 M sodium acetate buffer at pH 4.5.
-
Causality: A slightly acidic pH is critical. It protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the hydroxylamine nitrogen (pKa ~ 6.0), thereby maintaining its nucleophilicity.
-
-
Reagent Addition: Dissolve the target carbonyl compound (5 mM) in the buffer. Add 30 equivalents of N-methyl or N-propyl hydroxylamine.
-
Causality: The large excess drives the equilibrium toward the hemiaminal intermediate and subsequent dehydration.
-
-
Incubation & Self-Validation: Incubate the reaction at 37°C.
-
Validation Checkpoint: Monitor the reaction via LC-MS. For N-methyl hydroxylamine, expect >90% conversion within 24 hours. The N-propyl variant will exhibit slower kinetics (due to steric bulk) and may require up to 48 hours. The appearance of the [M + linker - H2O] mass peak and the disappearance of the starting material confirms successful protection.
-
Protocol 2: SPPS Incorporation of Fmoc-N-Alkyl-Hydroxylamines
Objective: Incorporate Fmoc-N-propyl-hydroxylamine[2] or Fmoc-N-methyl-hydroxylamine into a growing peptide chain.
-
Resin Swelling: Swell the peptide-bound resin (with a free N-terminus) in DMF for 30 minutes.
-
Pre-activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-N-alkyl-hydroxylamine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA.
-
Causality: Standard coupling reagents (like DIC/HOBt) often fail here due to the steric hindrance of the secondary amine. Highly reactive uronium salts (HATU) are required. The slight under-stoichiometry of HATU prevents guanidinylation (capping) of the free amine by the coupling reagent itself.
-
-
Coupling & Self-Validation: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Validation Checkpoint: Perform a Chloranil test. Unlike the Kaiser test, the Chloranil test accurately detects secondary amines. A colorless bead indicates complete coupling; a blue/green bead indicates an incomplete reaction, necessitating a double-couple.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-alkyl hydroxylamine for the subsequent coupling cycle.
References
-
Title: A mild protecting-group free strategy for neoglycoconjugate synthesis | Source: chemrxiv.org | URL: 1
-
Title: Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? | Source: quora.com | URL: 3
-
Title: Fmoc-N-propyl-hydroxylamine | Source: chemimpex.com | URL: 2
-
Title: Synthesis of N-Alkyl Amino Acids | Source: monash.edu | URL: 5
-
Title: Fmoc Amino Acids - Fmoc-N-propyl-hydroxylamine | Source: bocsci.com | URL:
Sources
stability comparison of Fmoc-N-propyl-hydroxylamine vs Boc-analogs
This guide provides an in-depth technical comparison of Fmoc-N-propyl-hydroxylamine versus its Boc-protected analogs . It is designed for researchers requiring precise control over N-O bond protection strategies in peptide synthesis and medicinal chemistry.[1]
Executive Summary
Fmoc-N-propyl-hydroxylamine and Boc-N-propyl-hydroxylamine represent two orthogonal protection strategies for the N-alkoxyamino functionality.
-
Fmoc-Analog: Exhibits superior stability in acidic environments (e.g., TFA cleavage cocktails) but is highly sensitive to bases (piperidine, DBU) and elevated temperatures (>50°C). It is the preferred choice for solid-phase peptide synthesis (SPPS) where acid-labile side-chain protection is required.
-
Boc-Analog: Demonstrates robust stability against bases and nucleophiles but degrades rapidly in acidic media (TFA, HCl). It offers higher thermal stability (>100°C) but is moisture-sensitive.
Verdict: Choose Fmoc for base-free synthetic routes and acid-mediated final cleavage. Choose Boc for solution-phase synthesis requiring base resilience or when harsh acidic deprotection is the final step.
Chemical Stability Profile
The following matrix contrasts the physicochemical stability of the two protecting groups specifically on the N-propyl-hydroxylamine core.
| Parameter | Fmoc-N-propyl-hydroxylamine | Boc-N-propyl-hydroxylamine |
| Acid Stability | High (Stable in 95% TFA) | Low (t½ < 5 min in 50% TFA) |
| Base Stability | Low (t½ < 10 min in 20% Piperidine) | High (Stable in 20% Piperidine) |
| Thermal Stability | Moderate (Decomposes >50°C) | High (Stable up to ~150°C) |
| Moisture Sensitivity | Low | Moderate (Hygroscopic) |
| Storage Condition | -20°C (Desiccated) | 2–8°C (Desiccated) |
| Primary Degradation | Acidolysis (Isobutene + CO₂) |
Mechanistic Insight[2][3]
-
Fmoc Lability: The fluorenyl ring system contains an acidic proton at the C9 position. In the presence of secondary amines (e.g., piperidine), this proton is abstracted, triggering an E1cB elimination mechanism. This releases dibenzofulvene and CO₂, effectively deprotecting the amine.[2]
-
Boc Lability: The tert-butyl group stabilizes a carbocation. In the presence of strong acids (TFA), the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl cation via an SN1-like mechanism , releasing isobutene and CO₂.
Experimental Validation Protocols
To rigorously verify the stability of your specific batch, use the following self-validating protocols.
Protocol A: Acid Stability Challenge (HPLC Monitoring)
Objective: Quantify stability in standard SPPS cleavage conditions.
-
Preparation: Dissolve 5 mg of the protected hydroxylamine in 1 mL of DCM .
-
Challenge: Add 1 mL of TFA (Trifluoroacetic acid). Final concentration: 50% v/v.[3]
-
Incubation: Vortex and let stand at room temperature (25°C).
-
Sampling:
-
Take 50 µL aliquots at T=0, 1 hr, 4 hr, and 24 hr .
-
Quench immediately into 950 µL of cold Acetonitrile/Water (1:1) with 0.1% buffer.
-
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Fmoc Expectation: >98% retention of the parent peak area over 24 hours.
-
Boc Expectation: Complete disappearance of parent peak within 1 hour.
-
Protocol B: Base Stability Challenge (UV-Vis/HPLC)
Objective: Assess premature deprotection risk during Fmoc SPPS cycles.
-
Preparation: Dissolve 5 mg of compound in 1 mL DMF .
-
Challenge: Add 250 µL of Piperidine . Final concentration: 20% v/v.
-
Monitoring:
-
Fmoc: Monitor UV absorbance at 301 nm (Dibenzofulvene-piperidine adduct). An increase in absorbance indicates deprotection.
-
Boc: Analyze via HPLC at T=0 and T=24 hr.
-
-
Criteria:
-
Fmoc: Rapid degradation (t½ ≈ 2–10 mins).
-
Boc: No significant change in peak area after 24 hours.
-
Visualizing the Degradation Pathways[5]
The following diagram illustrates the orthogonal deprotection pathways and the resulting byproducts.
Caption: Orthogonal deprotection pathways. Fmoc yields non-volatile dibenzofulvene (requiring scavenging), while Boc yields volatile isobutene.
Application Guide: When to Use Which?
Scenario 1: Solid-Phase Peptide Synthesis (SPPS)[5]
-
Recommendation: Fmoc-N-propyl-hydroxylamine .
-
Reasoning: Standard SPPS relies on TFA for final cleavage from the resin. A Boc group would survive the base cycles but be cleaved prematurely during the final step if it were intended to remain, or require HF (hydrogen fluoride) if it were the permanent group. Fmoc allows the N-propyl-hydroxylamine moiety to be incorporated and then exposed on-resin (by piperidine) or kept protected until the final TFA cleavage (if the Fmoc group is removed before cleavage, or if a different strategy is used).
-
Note: If the N-propyl-hydroxylamine is the N-terminus, Fmoc is removed by piperidine. If it is a side-chain modification, Fmoc is rarely used unless it is orthogonal to a Boc-based main chain (rare).
-
Scenario 2: Solution-Phase Fragment Assembly
-
Recommendation: Boc-N-propyl-hydroxylamine .
-
Reasoning: In solution phase, you may need to perform basic workups (extractions with NaHCO₃) or reactions requiring basic catalysts. Boc is impervious to these conditions.
Scenario 3: Thermal Stress / Storage
-
Recommendation: Boc-N-propyl-hydroxylamine .
-
Reasoning: If the reagent must be stored for long periods or subjected to heated reactions (>60°C), Boc offers a superior safety margin against thermal decomposition compared to the more thermally labile Fmoc carbamate.
References
-
BenchChem. A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. BenchChem Guides. Link
-
Chem-Impex. Fmoc-N-propyl-hydroxylamine Product Data. Chem-Impex International. Link
-
Sigma-Aldrich. Safety Data Sheet: N-Boc-hydroxylamine. Merck KGaA. Link
-
Boc Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. Boc Sciences Blog.
-
ETH Zurich. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents. ChemRxiv.[4] Link
Sources
A Researcher's Guide to Navigating Impurities in Commercial Fmoc-N-propyl-hydroxylamine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules, the purity of reagents is paramount.[1][2] Fmoc-N-propyl-hydroxylamine is a critical building block, valued for its role in creating complex peptides and modifying drug candidates to enhance stability and bioavailability.[1][2] However, the presence of impurities in commercial batches of this reagent can introduce significant variability into experiments, leading to failed syntheses, difficult purifications, and potentially misleading biological data.[3]
This technical guide provides an in-depth comparison of analytical methodologies for identifying and quantifying impurities in commercial Fmoc-N-propyl-hydroxylamine. We will explore the origins of common impurities, provide detailed experimental protocols for their detection, and present a logical framework for ensuring the quality of this essential reagent.
Understanding the Origin: Common Impurities and Their Formation
Impurities in Fmoc-protected reagents can arise from both the synthetic process and subsequent storage.[3] The synthesis of Fmoc-N-propyl-hydroxylamine typically involves the reaction of N-propyl-hydroxylamine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[4]
Potential impurities can include:
-
Unreacted Starting Materials: Residual N-propyl-hydroxylamine or Fmoc-Cl can remain after an incomplete reaction.
-
Over-reaction Products: The formation of di-Fmoc protected species is a possibility.
-
Byproducts from the Fmoc Reagent: The Fmoc-Cl or Fmoc-OSu reagents can themselves be sources of impurities, such as Fmoc-β-alanine derivatives which result from a rearrangement of the Fmoc-OSu reagent.[5][6]
-
Degradation Products: The Fmoc group is labile to basic conditions.[4] Premature deprotection during synthesis or storage can lead to the presence of free N-propyl-hydroxylamine and dibenzofulvene-piperidine adducts (if piperidine is used for deprotection).
Visualizing the Synthesis and Impurity Formation Pathway
The following diagram illustrates the general synthetic pathway for Fmoc-N-propyl-hydroxylamine and highlights potential points of impurity introduction.
Caption: Synthetic workflow and points of impurity introduction.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary to obtain a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the chemical purity of Fmoc-protected compounds due to its high resolution and sensitivity.[3][4]
Principle: This technique separates compounds based on their hydrophobicity. The Fmoc group imparts significant hydrophobicity, allowing for excellent retention on a C18 stationary phase. Impurities with different polarities will elute at different times.
Typical Experimental Protocol:
| Parameter | Condition |
| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[4] |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typical[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25-40 °C |
| Detection | UV at 265 nm or 301 nm (for the Fmoc group)[3][4] |
| Sample Preparation | Dissolve the sample in Acetonitrile/Water (50:50, v/v) to a concentration of approximately 1 mg/mL[6] |
Data Interpretation: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.[3] While this method is excellent for detecting and quantifying many impurities, it may not resolve structurally similar compounds or those that do not possess a UV chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing molecular weight information for each separated component. This is invaluable for identifying unknown impurities.[4]
Principle: As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the confirmation of the desired product's molecular weight and the tentative identification of impurities based on their mass.
Experimental Protocol: The HPLC conditions are typically similar to those used for RP-HPLC analysis. The mass spectrometer settings will vary depending on the instrument, but ESI in positive ion mode is a common choice for Fmoc-protected compounds.
Advantages over HPLC-UV:
-
Identification of Unknowns: Provides molecular weight data, which is crucial for impurity identification.
-
Increased Specificity: Can distinguish between co-eluting compounds if they have different masses.
-
Confirmation of Identity: Confirms the molecular weight of the main peak as that of Fmoc-N-propyl-hydroxylamine (297.35 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecule and any impurities present. ¹H NMR is particularly useful for a general assessment of purity and structure confirmation.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in the molecule influences its resonance frequency, resulting in a characteristic spectrum that serves as a molecular fingerprint.
Data Interpretation:
-
Structural Confirmation: The proton signals in the ¹H NMR spectrum should correspond to the structure of Fmoc-N-propyl-hydroxylamine.
-
Impurity Detection: The presence of unexpected signals can indicate impurities. For example, the absence of signals corresponding to the propyl group could suggest the presence of Fmoc-hydroxylamine.
-
Quantification: By integrating the signals of the main product and known impurities, their relative amounts can be determined.
Visualizing the Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of Fmoc-N-propyl-hydroxylamine.
Caption: Recommended analytical workflow for quality control.
Summary and Recommendations
Ensuring the purity of Fmoc-N-propyl-hydroxylamine is a critical, yet often overlooked, aspect of successful research and development in peptide synthesis and drug discovery. A combination of analytical techniques provides the most comprehensive assessment of reagent quality.
-
For routine quality control: A validated RP-HPLC method is often sufficient to screen for significant impurities and determine overall purity.[3][4]
-
For troubleshooting or in-depth characterization: LC-MS is essential for identifying the molecular weights of unknown impurities.
-
For definitive structural confirmation: NMR spectroscopy provides unambiguous structural information and can be used for quantification.
By implementing a rigorous analytical strategy, researchers can mitigate the risks associated with reagent impurities, leading to more reliable and reproducible scientific outcomes. It is always recommended to request a certificate of analysis from the supplier and, if necessary, perform in-house verification using the methods described in this guide.
References
- RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Bpa-OH.
- Chem-Impex. (n.d.). Fmoc-N-propyl-hydroxylamine.
- Chem-Impex. (n.d.). Fmoc-N-propil-hidroxilamina.
- ResearchGate. (n.d.). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling....
- ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients | Request PDF.
- ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*.
- Rsc.org. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
- Semantic Scholar. (n.d.). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates.
- BenchChem. (n.d.). Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Comparative Guide.
Sources
A Comparative Guide to the Reverse-Phase Chromatography of Fmoc-N-propyl-hydroxylamine and Its Analogs
In the landscape of peptide synthesis and drug development, the purity and analytical characterization of building blocks are paramount. Fmoc-N-propyl-hydroxylamine is a valuable reagent used in the synthesis of complex organic molecules, including modified peptides and drug candidates, where its unique structure facilitates selective reactions.[1] Understanding its behavior in reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for monitoring reaction progress, assessing purity, and developing robust purification protocols.
This guide provides an in-depth analysis of the factors governing the retention time of Fmoc-N-propyl-hydroxylamine in RP-HPLC. We will compare its expected chromatographic behavior to key alternatives, grounded in the fundamental principles of chromatography and supported by data from analogous compounds.
The Fundamentals of Retention for Fmoc-Protected Compounds
In reverse-phase chromatography, the retention of a molecule is primarily dictated by its hydrophobicity; more hydrophobic (less polar) molecules interact more strongly with the nonpolar stationary phase (e.g., C18) and thus elute later.[2] For a molecule like Fmoc-N-propyl-hydroxylamine, its retention behavior is a composite of its constituent parts:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group : This large, polycyclic aromatic group is intensely hydrophobic. It is the dominant contributor to the molecule's retention in RP-HPLC. Its presence ensures that the molecule is well-retained on a C18 column, separating it from more polar, unprotected precursors or reaction byproducts.[3] The fluorenyl moiety also provides strong UV absorbance (typically monitored at 265 nm or 301 nm), which is advantageous for sensitive detection.[3][4]
-
The N-Propyl Group : As a three-carbon alkyl chain (–CH₂CH₂CH₃), the propyl group contributes additional hydrophobicity to the molecule.[5] The length of the N-alkyl chain is a key modulator of retention time; longer chains lead to increased hydrophobic interactions with the stationary phase and, consequently, longer retention times.[6]
-
The Hydroxylamine Moiety : The -NHOH functional group is polar due to the presence of the electronegative oxygen and nitrogen atoms, which can participate in hydrogen bonding. This polar character slightly counteracts the hydrophobicity of the Fmoc and propyl groups, leading to a shorter retention time than a comparable molecule without the hydroxyl group (e.g., Fmoc-N-propylamine).
The interplay of these factors determines the precise elution time of the compound under a given set of chromatographic conditions.
Comparative Analysis of Retention Time
To contextualize the elution profile of Fmoc-N-propyl-hydroxylamine, it is instructive to compare it with structurally related alternatives. The following table outlines the predicted relative retention times based on established chromatographic principles.
| Compound | Key Structural Difference | Predicted Relative Retention Time | Rationale |
| N-propyl-hydroxylamine | Lacks the Fmoc group | Very Short | Highly polar molecule with minimal interaction with the C18 stationary phase. Will likely elute near the solvent front. |
| Fmoc-N-methyl -hydroxylamine | Shorter N-alkyl chain (methyl) | Shorter | The methyl group is less hydrophobic than the propyl group, leading to weaker interaction with the stationary phase.[7] |
| Fmoc-N-propyl-hydroxylamine | Reference Compound | Intermediate | The baseline for comparison, with hydrophobicity driven by the Fmoc group and modulated by the N-propyl chain. |
| Fmoc-N-butyl -hydroxylamine | Longer N-alkyl chain (butyl) | Longer | The butyl group is more hydrophobic than the propyl group, resulting in stronger retention.[8] |
| Fmoc-Glycine-OH | Carboxylic acid instead of N-OH | Similar, but variable | The polarity of the carboxylic acid group versus the hydroxylamine group will influence retention. Under typical acidic mobile phases (e.g., with 0.1% TFA), the carboxylic acid is protonated and less polar, potentially leading to slightly longer retention, though this depends heavily on other interactions.[2][9] |
| Dibenzofulvene-Piperidine Adduct | Fmoc deprotection byproduct | Variable, typically later eluting | This common byproduct of Fmoc deprotection is also highly hydrophobic and often has a longer retention time than the parent Fmoc-amino acid, serving as a key indicator of premature deprotection.[10] |
This comparative framework is essential for method development. For instance, when synthesizing Fmoc-N-propyl-hydroxylamine from N-propyl-hydroxylamine, a successful reaction will show the disappearance of a very early-eluting peak and the appearance of a strongly retained product peak.
Experimental Protocol for RP-HPLC Analysis
This protocol provides a robust starting point for the analysis of Fmoc-N-propyl-hydroxylamine and its analogs. It is designed to be a self-validating system by incorporating a clear methodology for sample and standard preparation.
Objective:
To determine the retention time and assess the purity of Fmoc-N-propyl-hydroxylamine using reverse-phase HPLC.
Materials & Instrumentation:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B (MPB): HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Diluent: 50:50 mixture of MPA and MPB.
-
Sample: Fmoc-N-propyl-hydroxylamine.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of Fmoc-N-propyl-hydroxylamine.
-
Dissolve in 1.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex until fully dissolved. If solubility is an issue, the proportion of ACN in the diluent can be increased.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN + 0.1% TFA) 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Data Analysis:
-
Equilibrate the column with the initial conditions (40% B) for at least 10 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to identify any system peaks.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram. The retention time of the main peak corresponds to Fmoc-N-propyl-hydroxylamine. Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Causality Behind Experimental Choices:
-
C18 Column: The standard choice for separating hydrophobic molecules like those containing an Fmoc group.[11]
-
Acetonitrile (ACN): A common organic modifier in RP-HPLC that effectively elutes hydrophobic compounds.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent, sharpening peaks for basic analytes and suppressing interactions with free silanol groups on the silica-based stationary phase.[11] It also maintains an acidic pH, which can be important for the stability of certain analytes.
-
Gradient Elution: A gradient from intermediate to high organic phase concentration is necessary to first elute any polar impurities and then effectively elute the highly retained Fmoc-protected compound in a reasonable time with good peak shape.
Visualization of Workflows and Relationships
To clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
.dot
Caption: General RP-HPLC workflow for analyzing Fmoc-protected compounds.
.dot
Caption: Relationship between N-alkyl chain length and expected HPLC retention time.
Conclusion
References
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. Retrieved from [Link]
-
Sabah, S. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Doctoral dissertation, University of Huddersfield. Retrieved from [Link]
-
Gomis, J., & Ortín, M. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 12014-12030. Retrieved from [Link]
-
Ubuka, T., et al. (2017). Quantitative Explanation of Retention Mechanisms of Hydrophobic and Hydrophilic-Interaction Liquid Chromatography-Inductive Effect of Alkyl Chain. Molecules, 22(11), 1933. Retrieved from [Link]
-
Denis, C., et al. (2010). Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. Synlett, 2010(19), 2905-2908. Retrieved from [Link]
-
Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Zenkevich, I. G., & Kholikova, A. M. (2024). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. Analytica, 5(1), 102-120. Retrieved from [Link]
- Google Patents. (2012). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
-
ResearchGate. (2014). What are the effects of substituents (group) on hydrophobic characters of organic compunds. Retrieved from [Link]
-
González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Retrieved from [Link]
-
Kazusaki, M., & Ohtsu, Y. (2001). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Journal of the Japan Petroleum Institute, 44(5), 315-322. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved from [Link]
-
González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]
-
ETH Zurich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Retrieved from [Link]
-
Kumar, P., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5628. Retrieved from [Link]
-
Oreate AI Blog. (2026). Butyl vs. Propyl: Understanding the Differences in Alkyl Groups. Retrieved from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Propyl group. Retrieved from [Link]
-
Espinosa, S., et al. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Analytical Chemistry, 73(20), 4937-4945. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Propyl group - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyl vs. Propyl: Understanding the Differences in Alkyl Groups - Oreate AI Blog [oreateai.com]
- 9. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-N-propyl-hydroxylamine
This document provides essential, immediate safety and logistical information for the proper disposal of Fmoc-N-propyl-hydroxylamine and its associated waste streams. Adherence to these protocols is fundamental for ensuring personnel safety, environmental protection, and regulatory compliance within research, discovery, and development laboratories. This guide moves beyond simple instruction to explain the chemical rationale behind each procedural step, empowering you to make informed safety decisions.
The Hazard Profile: Understanding the "Why" Behind the Procedure
Proper disposal begins with a comprehensive understanding of the hazards. Fmoc-N-propyl-hydroxylamine is a multi-component molecule, and its hazard profile is derived from its constituent parts: the Fmoc protecting group, the propyl linker, and the hydroxylamine functionality. Furthermore, waste generated during its use in peptide synthesis will contain byproducts and solvents with their own significant hazards.
-
Fmoc-N-propyl-hydroxylamine (Solid): While specific toxicological data is limited, it should be handled as a potentially hazardous substance. Assume it may cause skin, eye, and respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[2]
-
Hydroxylamine Derivatives: The hydroxylamine moiety is the primary concern. Hydroxylamine and its derivatives can be toxic and may cause adverse effects on the blood, potentially leading to the formation of methemoglobin.[3] They can also act as skin irritants and possible sensitizers.[4][5]
-
Fmoc-Deprotection Byproducts: The removal of the Fmoc group, typically with a base like piperidine in a solvent such as dimethylformamide (DMF), generates dibenzofulvene.[6] This reactive intermediate is scavenged by the base to form adducts (e.g., dibenzofulvene-piperidine adduct), which are considered hazardous chemical waste.[7][8]
-
Associated Solvents: Solvents like DMF or Dichloromethane (DCM) are common in reactions involving Fmoc-protected compounds. These solvents are classified as hazardous waste and must be segregated and disposed of correctly.[8]
Core Principles of Chemical Waste Management
All chemical waste disposal is governed by a set of foundational principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
-
Segregation is Paramount: Never mix incompatible waste streams.[10] Mixing can lead to dangerous chemical reactions, and it complicates the disposal process, increasing costs and environmental risk. At a minimum, segregate waste into solid, non-halogenated solvent, halogenated solvent, and aqueous waste.[8]
-
Point-of-Generation Collection: Waste must be accumulated at or near the point where it is generated and under the control of laboratory personnel.[9] This practice minimizes the risk of spills and misidentification.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[11] Labels must be completed as soon as accumulation begins.[10]
-
Container Integrity: Use containers that are chemically compatible with the waste they are storing.[12] The original chemical container is often the best choice for its own waste.[12] Containers must be kept in good condition, securely closed when not in use, and stored in a well-ventilated area.[9][10]
-
No Sink or Trash Disposal: It is prohibited to dispose of hazardous chemical waste down the sink or in the regular trash.[13] Improper disposal can contaminate water systems, cause blockages, and pose a risk to sanitation workers and the environment.[9][14]
Quantitative Data for Waste Management
This table summarizes key parameters for the safe handling and disposal of waste generated from the use of Fmoc-N-propyl-hydroxylamine.
| Parameter | Guideline/Value | Source & Rationale |
| Waste Classification | Hazardous Waste | [9][12] Based on the properties of hydroxylamine derivatives and common solvents (ignitability, toxicity). |
| Solid Waste | Segregate as "Solid Hazardous Waste" | [15] Includes unused reagent, contaminated gloves, weigh boats, and pipette tips. Prevents contamination of other waste streams. |
| Liquid Waste (Solvents) | Segregate by type (e.g., "Halogenated," "Non-Halogenated") | [8] Prevents hazardous reactions and simplifies the disposal/recycling process for the waste vendor. |
| Deprotection Waste | Segregate as "Basic Liquid Hazardous Waste" | [7] This stream contains piperidine and dibenzofulvene adducts, making it both basic and toxic. |
| Storage Time Limit | Max. 6-12 months in the lab (Satellite Accumulation Area) | [9][10][16] EPA Subpart K regulations for academic labs allow up to twelve months; other regulations may be stricter. Regular disposal prevents the accumulation of dangerous, unknown, or degraded chemicals. |
| Container Type | Chemically resistant (e.g., HDPE, glass), with a secure, leak-proof lid | [9][12] Must be compatible with the stored waste to prevent degradation and leaks. For example, do not store corrosive waste in metal containers.[5] |
| Spill Residue | Dispose of as Solid Hazardous Waste | [1][12] Absorbent materials used to clean up spills are considered contaminated and must be disposed of as hazardous waste. |
Experimental Protocol for Waste Disposal
This protocol provides a step-by-step methodology for the safe segregation and disposal of waste generated during experiments involving Fmoc-N-propyl-hydroxylamine.
Preparation and Segregation
Proper segregation at the point of generation is the most critical step.[8] Before starting your experiment, prepare and clearly label the following dedicated waste containers:
-
Solid Hazardous Waste: For all non-sharp, contaminated disposable items.
-
Non-Halogenated Liquid Waste: For solvents like DMF, NMP, and acetonitrile.
-
Halogenated Liquid Waste: For solvents like Dichloromethane (DCM) and chloroform.
-
Aqueous Hazardous Waste: For any aqueous layers from extractions that may contain trace chemicals.
-
Basic Liquid Waste: Specifically for the piperidine/DMF solution used for Fmoc deprotection.[7]
Disposal Procedure
-
Unused/Expired Solid Reagent: Carefully transfer any unused or expired solid Fmoc-N-propyl-hydroxylamine directly into the "Solid Hazardous Waste" container. Avoid creating dust.[1]
-
Contaminated Consumables: Place all contaminated disposable items—such as gloves, weighing paper, and pipette tips—directly into the "Solid Hazardous Waste" container as they are used.[15]
-
Liquid Waste from Reactions/Washes:
-
Pour solvent washes and reaction solutions into the appropriate liquid hazardous waste container ("Halogenated" or "Non-Halogenated" ) based on the solvent used.[8]
-
Collect the piperidine/DMF solution from the Fmoc deprotection step, along with any subsequent washes with the same solvent, into the "Basic Liquid Waste" container.[7]
-
-
Container Management: Ensure all waste containers are kept securely closed except when actively adding waste.[10] Store them in a designated satellite accumulation area, preferably within a secondary containment system to catch any potential leaks.[9]
Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1] Provide them with accurately labeled containers and any required waste inventory documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving Fmoc-N-propyl-hydroxylamine.
Caption: Waste Segregation Workflow for Fmoc-N-propyl-hydroxylamine.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.[1]
-
Contain the Spill: For solid spills, gently sweep to avoid generating dust. For liquid spills, use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the substance.[1]
-
Collect and Dispose: Carefully scoop the absorbed material and spilled solid into your "Solid Hazardous Waste" container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
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- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Val-Cit-PAB-PNP. (2025). Benchchem.
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Hydroxylamine hydrochloride Safety Data Sheet. (n.d.).
- Sigma H9876 - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
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- ICSC 0661 - HYDROXYLAMINE. (n.d.).
- Fmoc-N-propyl-hydroxylamine Product Page. (n.d.). BLD Pharm.
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- Methods for Removing the Fmoc Group. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Handling Fmoc-N-propyl-hydroxylamine: Essential Safety and Operational Protocols
Disclaimer: This guide provides safety and handling recommendations for Fmoc-N-propyl-hydroxylamine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the protocols outlined here are based on the known hazards of structurally related hydroxylamine derivatives and established principles of laboratory safety.[1][2] All laboratory work must be preceded by a thorough, site-specific risk assessment and conducted in accordance with your institution's Chemical Hygiene Plan.[3][4] This guide is intended for trained professionals in research and drug development.
Hazard Assessment: Understanding the Risks
Fmoc-N-propyl-hydroxylamine, like many hydroxylamine derivatives, should be handled as a hazardous substance.[5] The primary concerns are derived from the toxicological profile of the hydroxylamine functional group and its analogs.[6]
Potential Hazards Include:
-
Skin and Eye Damage: Analogous compounds are known to cause skin irritation, allergic skin reactions (sensitization), and serious eye damage.[7][8]
-
Toxicity: These compounds can be harmful if swallowed or if they come into contact with the skin.[7][8]
-
Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.[7][8]
-
Carcinogenicity: Some hydroxylamine derivatives are suspected of causing cancer.[8]
-
Respiratory Irritation: Inhalation of dusts can irritate the respiratory tract.[6]
-
Instability: A critical, though less common, hazard is the potential for explosive decomposition upon heating.[6][9][10]
Given this profile, a multi-layered approach to safety is not just recommended; it is essential for protecting personnel and ensuring experimental integrity.
The Hierarchy of Controls: A Proactive Safety Framework
The Occupational Safety and Health Administration (OSHA) mandates a "hierarchy of controls" to minimize laboratory hazards.[3][11] This framework prioritizes the most effective measures first. Personal Protective Equipment (PPE), while crucial, is the final barrier of protection.
Engineering Controls: Your First and Best Line of Defense
Engineering controls are design features of the laboratory that physically separate you from the hazard.
-
Chemical Fume Hood: All handling of Fmoc-N-propyl-hydroxylamine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[12][13][14] This is non-negotiable. The fume hood's constant airflow protects you from inhaling hazardous dusts or vapors and provides a contained space in the event of a spill.
Administrative Controls: Standardizing Safe Procedures
These are the work practices and procedures that reduce the risk of exposure.
-
Chemical Hygiene Plan (CHP): Your institution's CHP is the foundational document for lab safety.[4][15] It outlines specific procedures, equipment requirements, and responsibilities.
-
Standard Operating Procedure (SOP): Develop a written SOP for any experiment involving this reagent. The SOP should detail every step, from material retrieval to waste disposal, and include emergency procedures.
-
Designated Area: Clearly mark the area within the fume hood where the work will be performed. This prevents cross-contamination and alerts others to the potential hazard.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is your last line of defense and must be worn correctly at all times when handling this chemical.[7][12]
Detailed PPE Specifications
Choosing the correct type of PPE is critical. The following recommendations are based on the hazards associated with hydroxylamine compounds.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that provide a seal around the eyes to protect against dusts and potential splashes.[12][16]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[16]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.
-
Gloves: Nitrile gloves are the standard recommendation for handling most laboratory chemicals, including hydroxylamines.[12]
-
Technique: Always inspect gloves for tears or holes before use. Use the proper removal technique to avoid contaminating your skin.
-
Double-Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. If the outer glove becomes contaminated, it can be removed without exposing the inner glove, and thus your skin.
-
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Under normal conditions, all work should be conducted in a chemical fume hood, which negates the need for a respirator.[12] A respirator may be required only in specific situations, such as a large spill or a failure of engineering controls, and should only be used by trained personnel who are part of a formal respiratory protection program.
PPE Summary Table
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against dust particles and liquid splashes.[12] |
| Face Shield (worn over goggles) | Provides full-face protection during high-risk procedures. | |
| Hands | Nitrile Gloves (minimum 4 mil thickness) | Offers chemical resistance and prevents skin contact.[12] |
| Double-Gloving | Provides an extra layer of protection and allows for safe removal of a contaminated outer glove. | |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required during normal use in a fume hood | Engineering controls provide primary respiratory protection. |
Operational Protocol: From Vial to Waste
This step-by-step procedure provides a framework for safely handling solid Fmoc-N-propyl-hydroxylamine.
-
Preparation (Inside the Fume Hood):
-
Don all required PPE as specified in Section 3.
-
Cover the work surface of the fume hood with disposable, absorbent bench paper.[1]
-
Assemble all necessary equipment (spatula, weighing paper/boat, glassware, waste containers) inside the hood.
-
-
Weighing and Transfer:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container. Avoid creating airborne dust.
-
Using a clean spatula, gently transfer the desired amount of solid onto a tared weighing paper or boat.[1]
-
Securely close the main reagent container immediately after dispensing.
-
-
Reaction Setup:
-
Carefully add the weighed solid to the reaction vessel. If dissolving in a solvent, add the solid to the solvent slowly.
-
Observe for any signs of reaction or exotherm upon addition.
-
-
Post-Handling Cleanup:
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipe in the designated solid waste container.
-
Carefully fold the contaminated weighing paper and any used bench paper and place them in the solid hazardous waste container.[1]
-
Wipe down the work surface inside the fume hood.
-
Properly remove gloves and dispose of them in the solid waste container, then wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling Fmoc-N-propyl-hydroxylamine is considered hazardous waste.[9][13]
-
Solid Waste: All contaminated disposables (gloves, bench paper, wipes, weighing boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour hydroxylamine waste down the drain.[13][17]
-
Labeling: Waste containers must be labeled in accordance with OSHA and EPA regulations, including the words "Hazardous Waste" and the full chemical name(s) of the contents.[18]
Emergency Response
-
Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Spill: For a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite), collect it into a sealed container for hazardous waste, and decontaminate the area.[14] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Workflow Visualization
The following diagram illustrates the critical steps for safely handling Fmoc-N-propyl-hydroxylamine.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
